N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE
Description
The exact mass of the compound 1-(3-chloro-4-methoxyphenyl)-N-methylmethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-11-6-7-3-4-9(12-2)8(10)5-7/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQLOFIATPMQGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372117-85-6 | |
| Record name | [(3-chloro-4-methoxyphenyl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on N-Methyl-(3-chloro-4-methoxy)benzylamine: Current Knowledge and Future Directions
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the chemical and biological properties of N-Methyl-(3-chloro-4-methoxy)benzylamine (CAS 372117-85-6). A comprehensive review of available scientific literature and chemical databases reveals a significant lack of detailed experimental data for this specific compound. While its existence is confirmed through supplier listings, in-depth characterization is not publicly available.
This guide will summarize the limited information available for this compound and provide a detailed overview of its immediate precursor, 3-chloro-4-methoxybenzylamine, for which more substantial data exists. The information on the precursor can serve as a valuable reference for researchers interested in the synthesis and potential applications of its N-methylated derivative.
This compound: An Overview
This compound is a substituted benzylamine derivative. Its chemical structure consists of a benzene ring substituted with a chloro group at position 3, a methoxy group at position 4, and an N-methylaminomethyl group at position 1.
Chemical Structure:
Caption: Chemical structure of this compound.
Synonyms:
-
N-(3-chloro-4-methoxybenzyl)-N-methylamine[1]
-
--INVALID-LINK--amine[1]
-
Benzenemethanamine, 3-chloro-4-methoxy-N-methyl-[1]
-
3-Chloro-4-methoxy-N-methylbenzenemethanamine[1]
Due to the absence of published experimental data, a table of physicochemical properties for this compound cannot be provided at this time.
Precursor: 3-Chloro-4-methoxybenzylamine
The immediate precursor, 3-chloro-4-methoxybenzylamine (CAS 115514-77-7), is a well-documented chemical intermediate, primarily utilized in the synthesis of the pharmaceutical agent Avanafil, a phosphodiesterase type 5 (PDE-5) inhibitor.[2][3]
Physicochemical Properties of 3-Chloro-4-methoxybenzylamine and its Hydrochloride Salt
| Property | Value | Source |
| 3-Chloro-4-methoxybenzylamine | ||
| Molecular Formula | C₈H₁₀ClNO | [4] |
| Molecular Weight | 171.62 g/mol | [4] |
| Appearance | Liquid | [4] |
| 3-Chloro-4-methoxybenzylamine Hydrochloride | ||
| CAS Number | 41965-95-1 | [5] |
| Molecular Formula | C₈H₁₁Cl₂NO | [5] |
| Molecular Weight | 208.09 g/mol | [5] |
| Melting Point | 250-255 °C | [5] |
| Appearance | Solid | [5] |
Synthesis of 3-Chloro-4-methoxybenzylamine
Several synthetic routes for 3-chloro-4-methoxybenzylamine have been reported. A common and high-yield method starts from 3-chloro-4-methoxybenzyl alcohol.
Experimental Protocol: Synthesis from 3-Chloro-4-methoxybenzyl Alcohol [6]
This synthesis is a two-step process:
-
Chlorination of the alcohol: 3-chloro-4-methoxybenzyl alcohol is reacted with a chlorinating agent, such as phosphorus oxychloride, in a suitable solvent like tetrahydrofuran to yield 3-chloro-4-methoxybenzyl chloride.[6] The reaction is typically carried out at a temperature of 35-45°C.[6]
-
Amination: The resulting 3-chloro-4-methoxybenzyl chloride is then converted to the primary amine. One common method involves the formation of a quaternary ammonium salt with hexamethylenetetramine (urotropine) in ethanol, followed by acidic hydrolysis.[6] The reaction to form the salt is generally heated to 60-70°C, and the subsequent hydrolysis with hydrochloric acid is performed at 40-50°C.[6] Finally, the pH is adjusted to be basic (pH > 7) with a base like potassium hydroxide to liberate the free amine, which can then be purified by distillation.[6]
Caption: Synthetic workflow for 3-chloro-4-methoxybenzylamine.
Potential Synthesis of this compound
While a specific protocol for the N-methylation of 3-chloro-4-methoxybenzylamine is not available in the searched literature, a general and widely used method for the N-methylation of primary amines is reductive amination.
Proposed Experimental Protocol: Reductive Amination
-
Imine Formation: 3-chloro-4-methoxybenzylamine is reacted with one equivalent of formaldehyde in a suitable solvent (e.g., methanol or dichloromethane). This reaction forms an intermediate imine or, in the presence of an alcohol, a hemiaminal.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), is then added to the reaction mixture. The reducing agent selectively reduces the imine to the secondary amine, yielding this compound.
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is worked up to remove excess reagents and byproducts, and the final product is purified, typically by column chromatography.
References
- 1. This compound CAS#: 372117-85-6 [amp.chemicalbook.com]
- 2. dovepress.com [dovepress.com]
- 3. benchchem.com [benchchem.com]
- 4. [(3-Chloro-4-methoxyphenyl)methyl]benzylamine | C15H16ClNO | CID 2985529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-4-methoxybenzylamine hydrochloride 97 41965-95-1 [sigmaaldrich.com]
- 6. This compound | CAS 372117-85-6 | Chemical-Suppliers [chemical-suppliers.eu]
An In-depth Technical Guide to the Physicochemical Characteristics of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical characteristics of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE (CAS No: 372117-85-6). Due to the limited availability of direct experimental data for this specific compound, this guide also includes data for the closely related precursor, 3-chloro-4-methoxybenzylamine, and provides generalized experimental protocols for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development who may be interested in this and related chemical entities.
Core Molecular Data
This compound is a secondary amine derivative of 3-chloro-4-methoxybenzylamine. Its core structure consists of a substituted benzene ring functionalized with a chloro group, a methoxy group, and an N-methylated aminomethyl group.
Table 1: Physicochemical Data for this compound
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₂ClNO | Calculated |
| Molecular Weight | 185.65 g/mol | Calculated |
| CAS Number | 372117-85-6 | [1][2][3] |
| Appearance | Not specified | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa | Data not available | - |
| Solubility | Data not available | - |
Table 2: Physicochemical Data for the Precursor, 3-Chloro-4-methoxybenzylamine and its Hydrochloride Salt
| Property | 3-Chloro-4-methoxybenzylamine | 3-Chloro-4-methoxybenzylamine HCl | Source |
| Molecular Formula | C₈H₁₀ClNO | C₈H₁₁Cl₂NO | |
| Molecular Weight | 171.62 g/mol | 208.09 g/mol | |
| CAS Number | 115514-77-7 | 41965-95-1 | [4] |
| Appearance | Liquid | Solid | |
| Melting Point | Not applicable | 250-255 °C | |
| Boiling Point | 263.5 °C at 760 mmHg | Not applicable | - |
| Solubility | - | Soluble in Methanol | - |
Synthesis and Purification
The synthesis of this compound typically involves the N-methylation of its primary amine precursor, 3-chloro-4-methoxybenzylamine. Two common methods for this transformation are reductive amination and direct alkylation.
Synthesis of the Precursor: 3-Chloro-4-methoxybenzylamine
A common route for the synthesis of 3-chloro-4-methoxybenzylamine is the chlorination of 4-methoxybenzylamine.
Experimental Protocol: Chlorination of 4-methoxybenzylamine
-
Reaction Setup: To a solution of 4-methoxybenzylamine (100 g) in acetic acid (100 ml), slowly add additional acetic acid (750 ml) at 25-30 °C.
-
Chlorination: Cool the reaction mixture to 20-25 °C and slowly add sulfonyl chloride (87.84 ml) dropwise.
-
Reaction Monitoring: Stir the mixture continuously for 6 hours at the same temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add methyl tert-butyl ether (850 ml) to the reaction mixture at 25-30 °C. Cool the mixture to 15-20 °C and continue stirring for 1 hour.
-
Isolation: Filter the precipitated solid, wash with methyl tert-butyl ether, and dry to yield 3-chloro-4-methoxybenzylamine hydrochloride.
N-Methylation of 3-Chloro-4-methoxybenzylamine
Method A: Reductive Amination with Formaldehyde
This method involves the reaction of the primary amine with formaldehyde to form an intermediate imine (or aminal), which is then reduced in situ to the N-methylated product.
Generalized Experimental Protocol: Reductive Amination
-
Reaction Setup: Dissolve 3-chloro-4-methoxybenzylamine (1 equivalent) in a suitable solvent such as methanol or acetonitrile.
-
Imine Formation: Add an aqueous solution of formaldehyde (1.1 equivalents).
-
Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Method B: Direct Alkylation with a Methylating Agent
This method involves the direct reaction of the primary amine with a methylating agent, such as methyl iodide, in the presence of a base.
Generalized Experimental Protocol: N-Alkylation
-
Reaction Setup: Dissolve 3-chloro-4-methoxybenzylamine (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents), and stir the mixture.
-
Methylation: Add methyl iodide (CH₃I) (1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.
References
- 1. This compound | CAS 372117-85-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 3. This compound CAS#: 372117-85-6 [amp.chemicalbook.com]
- 4. 3-Chloro-4-methoxy-benzylamine | CymitQuimica [cymitquimica.com]
Technical Guide: N-Methyl-(3-chloro-4-methoxy)benzylamine
CAS Number: 372117-85-6
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of N-Methyl-(3-chloro-4-methoxy)benzylamine, a derivative of a key pharmaceutical intermediate. Due to the limited publicly available data on the N-methylated compound, this guide focuses on the synthesis and properties of its immediate precursor, 3-Chloro-4-methoxybenzylamine, and presents a detailed, logical protocol for its subsequent N-methylation.
Introduction
This compound (CAS No. 372117-85-6) is a substituted secondary amine. It is the N-methyl derivative of 3-Chloro-4-methoxybenzylamine, a critical building block in the synthesis of Avanafil, a potent and highly selective phosphodiesterase-5 (PDE-5) inhibitor used for the treatment of erectile dysfunction. The structural modification from a primary to a secondary amine can significantly alter the pharmacological profile, including receptor binding affinity, metabolic stability, and pharmacokinetic properties. Therefore, this compound represents a compound of interest for structure-activity relationship (SAR) studies in the development of new therapeutic agents.
Physicochemical Properties
| Property | 3-Chloro-4-methoxybenzylamine | 3-Chloro-4-methoxybenzylamine HCl | Data Source(s) |
| CAS Number | 115514-77-7 | 41965-95-1 | [1][2] |
| Molecular Formula | C₈H₁₀ClNO | C₈H₁₁Cl₂NO | [1][2] |
| Molecular Weight | 171.62 g/mol | 208.08 g/mol | [1][2] |
| Appearance | Liquid | Solid | [1][3] |
| Purity | ≥ 98% | ≥ 97% | [1][3] |
| Boiling Point | Not specified | 263.5 °C at 760 mmHg | [3] |
| Melting Point | Not specified | 250-255 °C | [3] |
| Solubility | Not specified | Soluble in Methanol | [3] |
| InChI Key | OCNMSDZALRAYEX-UHFFFAOYSA-N | IKWWOZCEHOYKAO-UHFFFAOYSA-N | [1][2] |
Synthesis Pathway
The synthesis of this compound can be logically achieved in a two-stage process:
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Synthesis of the Precursor: Production of 3-Chloro-4-methoxybenzylamine from a suitable starting material.
-
N-Methylation: Introduction of a methyl group to the primary amine of the precursor.
A robust and high-yield method for synthesizing the precursor starts from 3-chloro-4-methoxybenzyl alcohol. This multi-step process, known as the Delépine reaction, involves chlorination, formation of a quaternary ammonium salt, and subsequent hydrolysis.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the precursor and its subsequent N-methylation.
Synthesis of 3-Chloro-4-methoxybenzylamine (Precursor)
This protocol is adapted from established industrial methods and involves three main steps.[4][5]
Step 1: Chlorination of 3-Chloro-4-methoxybenzyl Alcohol
-
Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, dissolve 3-chloro-4-methoxybenzyl alcohol (1 equivalent) in tetrahydrofuran (THF).
-
Reagent Addition: To the solution, add phosphorus oxychloride (POCl₃, 1.0-1.5 equivalents) dropwise while maintaining the temperature.
-
Reaction: Heat the mixture to 35-45°C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and carefully quench with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 3-chloro-4-methoxybenzyl chloride.
Step 2: Formation of the Quaternary Ammonium Salt
-
Reaction Setup: Dissolve the crude 3-chloro-4-methoxybenzyl chloride from the previous step in ethanol.
-
Reagent Addition: Add hexamethylenetetramine (urotropine, 1.0-1.2 equivalents) to the solution.
-
Reaction: Heat the mixture to 60-75°C and stir. The formation of the quaternary ammonium salt precipitate will be observed. Continue heating until the reaction is complete.
-
Isolation: Cool the mixture and collect the precipitate by filtration. Wash the solid with cold ethanol and dry to obtain the quaternary ammonium salt.
Step 3: Hydrolysis to the Primary Amine
-
Reaction Setup: Suspend the quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Reaction: Heat the mixture to 40-50°C to facilitate hydrolysis.
-
Work-up: After the reaction is complete, cool the solution. Adjust the pH to be alkaline (pH > 7) with potassium hydroxide (KOH).
-
Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, 3-Chloro-4-methoxybenzylamine, can be further purified by vacuum distillation to achieve high purity (≥ 99.3%).[4]
N-Methylation of 3-Chloro-4-methoxybenzylamine (Proposed Protocol)
This proposed protocol for reductive amination is a standard and effective method for the N-methylation of primary amines.
-
Reaction Setup: In a round-bottomed flask, dissolve 3-Chloro-4-methoxybenzylamine (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Reagent Addition: Add aqueous formaldehyde (37% solution, 1.1-1.5 equivalents) to the stirred solution.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to yield the final product.
Applications in Research and Drug Development
As a derivative of a known pharmacophore for PDE-5 inhibition, this compound is a valuable compound for:
-
Structure-Activity Relationship (SAR) Studies: Investigating how the N-methylation affects binding affinity and selectivity for PDE-5 or other related enzymes.
-
Lead Optimization: Serving as a new building block for the synthesis of novel compounds with potentially improved pharmacokinetic or pharmacodynamic profiles compared to existing drugs like Avanafil.
-
Metabolic Studies: The N-methyl group can influence the metabolic fate of the molecule. N-demethylation is a common metabolic pathway, and studying this compound can provide insights into the metabolism of related drugs.[6]
This technical guide provides a foundational understanding of this compound, focusing on its synthesis from a readily accessible precursor. The detailed protocols and workflows are intended to support researchers and scientists in the fields of medicinal chemistry and drug development.
References
- 1. 3-Chloro-4-methoxy-benzylamine | CymitQuimica [cymitquimica.com]
- 2. 3-Chloro-4-methoxybenzylamine hydrochloride | C8H11Cl2NO | CID 2764287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Ketobemidone - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Structure Elucidation of N-Methyl-(3-chloro-4-methoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the structural confirmation of N-methyl-(3-chloro-4-methoxy)benzylamine. The document outlines detailed experimental protocols, data interpretation, and presents key analytical data in a structured format for clarity and comparative analysis.
Introduction
This compound is a substituted benzylamine derivative. Its structural elucidation is fundamental for confirming its identity, purity, and for establishing structure-activity relationships in drug discovery and development. This process involves a combination of spectroscopic and chromatographic techniques to unambiguously determine its molecular structure and key chemical features.
The structure of this compound is characterized by a benzene ring substituted with a chloro group, a methoxy group, and a methylaminomethyl group. The precise arrangement of these substituents on the aromatic ring is critical to its chemical properties and biological activity.
Molecular Structure
The chemical structure of this compound is presented below:
Chemical Formula: C₉H₁₂ClNO
Molecular Weight: 185.65 g/mol
IUPAC Name: 1-(3-chloro-4-methoxyphenyl)-N-methylmethanamine
(Structure Image)
(A 2D chemical structure diagram of this compound would be placed here.)
Synthesis Overview
A plausible synthetic route for this compound involves the reductive amination of 3-chloro-4-methoxybenzaldehyde. This common and efficient method is widely used for the synthesis of secondary amines.
A general synthesis procedure is as follows:
-
3-chloro-4-methoxybenzaldehyde is reacted with methylamine in a suitable solvent, such as methanol, to form the corresponding imine intermediate.
-
The imine is then reduced in situ using a reducing agent like sodium borohydride (NaBH₄).
-
The reaction is quenched, and the product is isolated and purified, typically by column chromatography.
A patent for preparing the related compound 3-chloro-4-methoxybenzylamine suggests a multi-step process starting from 3-chloro-4-methoxybenzyl alcohol.[1] This primary amine could then be methylated to yield the target compound.
Spectroscopic and Chromatographic Data
The following tables summarize the expected quantitative data from various analytical techniques used for the structure elucidation of this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | d | 1H | Ar-H (H-2) |
| ~7.25 | dd | 1H | Ar-H (H-6) |
| ~6.90 | d | 1H | Ar-H (H-5) |
| ~3.85 | s | 3H | -OCH₃ |
| ~3.65 | s | 2H | Ar-CH₂-N |
| ~2.45 | s | 3H | N-CH₃ |
| ~1.50 | br s | 1H | N-H |
Solvent: CDCl₃, Frequency: 400 MHz. Chemical shifts are predicted based on analogous structures.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~154.0 | Ar-C (C-4) |
| ~131.5 | Ar-C (C-1) |
| ~129.0 | Ar-C (C-6) |
| ~126.5 | Ar-C (C-2) |
| ~122.0 | Ar-C (C-3) |
| ~111.5 | Ar-C (C-5) |
| ~56.0 | -OCH₃ |
| ~55.5 | Ar-CH₂-N |
| ~36.0 | N-CH₃ |
Solvent: CDCl₃, Frequency: 100 MHz. Chemical shifts are predicted based on analogous structures.
Table 3: Mass Spectrometry Data (Predicted)
| m/z | Interpretation |
| 185/187 | [M]⁺ molecular ion peak (with isotopic pattern for Cl) |
| 170/172 | [M-CH₃]⁺ |
| 142 | [M-CH₂NHCH₃]⁺ |
| 44 | [CH₂NHCH₃]⁺ |
Ionization Mode: Electron Ionization (EI).
Table 4: Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3400 | N-H stretch (secondary amine) |
| 2950-2800 | C-H stretch (aliphatic and aromatic) |
| 1590, 1500, 1450 | C=C stretch (aromatic) |
| 1250 | C-O stretch (aryl ether) |
| 1100 | C-N stretch |
| 800-850 | C-H bend (aromatic, out-of-plane) |
| 750-800 | C-Cl stretch |
Sample Preparation: KBr pellet or thin film.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 9.0 µs
-
Acquisition time: 4.0 s
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Acquisition time: 1.5 s
-
Spectral width: -10 to 220 ppm
-
-
Data Processing: The raw data (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
5.2 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced via direct infusion or through a gas chromatography (GC) inlet.
-
EI-MS Parameters:
-
Ionization energy: 70 eV
-
Source temperature: 230 °C
-
Mass range: 40-400 amu
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.
5.3 Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or empty salt plate is first recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups.
Visualizations
Diagram 1: Workflow for Structure Elucidation
Caption: A generalized workflow for the synthesis, purification, and structural elucidation of a target compound.
Diagram 2: Logical Relationship of Spectroscopic Data to Molecular Structure
Caption: The logical connection between the molecular structure and the evidence provided by different spectroscopic techniques.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. Each technique provides complementary information that, when integrated, allows for the unambiguous confirmation of the molecule's constitution and connectivity. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers involved in the synthesis and characterization of this and structurally related compounds.
References
Spectroscopic and Synthetic Profile of N-Methyl-(3-chloro-4-methoxy)benzylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodologies, and analytical workflows for the chemical compound N-methyl-(3-chloro-4-methoxy)benzylamine. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and organic synthesis.
Spectroscopic Data
Precise structural elucidation is critical in chemical research and drug development. This section details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The data for the parent amine, 3-chloro-4-methoxybenzenemethanamine, is provided as a reference, with predicted values for the N-methylated target compound based on established substituent effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Aromatic Protons (δ, ppm) | -CH₂- Protons (δ, ppm) | -NH-CH₃ Protons (δ, ppm) | -OCH₃ Protons (δ, ppm) | Aromatic Carbons (δ, ppm) | -CH₂- Carbon (δ, ppm) | -N-CH₃ Carbon (δ, ppm) | -OCH₃ Carbon (δ, ppm) |
| 3-Chloro-4-methoxybenzenemethanamine[1] | 7.27 (d, J=2.1 Hz), 7.21 (dd, J=8.3, 2.1 Hz), 6.88 (d, J=8.3 Hz) | ~3.75 (s) | - | ~3.87 (s) | ~154.0, ~131.5, ~129.0, ~127.0, ~122.0, ~111.5 | ~45.0 | - | ~56.0 |
| This compound (Predicted) | ~7.28 (d), ~7.22 (dd), ~6.89 (d) | ~3.65 (s) | ~2.45 (s) | ~3.87 (s) | ~154.1, ~133.0, ~128.8, ~126.5, ~122.2, ~111.6 | ~55.0 | ~36.0 | ~56.0 |
Note: Predicted values are estimated based on the known effects of N-methylation on chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 2: Key IR Absorption Frequencies
| Functional Group | 3-Chloro-4-methoxybenzenemethanamine (Typical Range, cm⁻¹) | This compound (Predicted Range, cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 (two bands for primary amine) | 3300-3500 (one band for secondary amine) |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 |
| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 |
| C-O Stretch (Ether) | 1200-1275 | 1200-1275 |
| C-N Stretch | 1020-1250 | 1020-1250 |
| C-Cl Stretch | 600-800 | 600-800 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Table 3: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Predicted m/z of Molecular Ion [M]⁺ | Key Fragmentation Peaks (Predicted) |
| This compound | C₉H₁₂ClNO | 185.65 g/mol | 185/187 (due to ³⁵Cl/³⁷Cl isotopes) | 170 ([M-CH₃]⁺), 142 ([M-CH₂NHCH₃]⁺), 121, 91 |
Experimental Protocols
This section outlines the synthetic procedures for preparing this compound. The synthesis of the precursor, 3-chloro-4-methoxybenzenemethanamine, is also detailed.
Synthesis of 3-Chloro-4-methoxybenzenemethanamine
A common route for the synthesis of 3-chloro-4-methoxybenzenemethanamine is from 3-chloro-4-methoxybenzyl alcohol via a chlorination followed by amination.[2][3][4]
Step 1: Chlorination of 3-Chloro-4-methoxybenzyl Alcohol
-
Dissolve 3-chloro-4-methoxybenzyl alcohol in a suitable solvent such as tetrahydrofuran (THF).
-
Slowly add a chlorinating agent, for example, thionyl chloride or phosphorus oxychloride (1.0-1.5 molar equivalents), to the solution while maintaining a controlled temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 35-45°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction and perform a work-up to isolate the crude 3-chloro-4-methoxybenzyl chloride.
Step 2: Amination via the Delépine Reaction [3]
-
Dissolve the crude 3-chloro-4-methoxybenzyl chloride in ethanol.
-
Add hexamethylenetetramine (urotropine) (1.0-1.2 molar equivalents) to the solution.
-
Heat the mixture to 60-75°C to facilitate the formation of the quaternary ammonium salt.
-
After the salt has precipitated, cool the mixture and collect the solid by filtration.
-
Hydrolyze the quaternary ammonium salt by heating it in a mixture of ethanol and concentrated hydrochloric acid.
-
Following hydrolysis, neutralize the reaction mixture with a base (e.g., sodium hydroxide) to a pH above 7 to liberate the free amine.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure to yield 3-chloro-4-methoxybenzenemethanamine.
Synthesis of this compound via Reductive Amination
-
In a reaction vessel, dissolve 3-chloro-4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Add a solution of methylamine (e.g., 40% in water or as a solution in THF, 1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.
-
Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualization of Workflows
The following diagrams illustrate the synthetic pathway and the general workflow for spectroscopic analysis.
Caption: Synthetic pathways to this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to N-Methyl-(3-chloro-4-methoxy)benzylamine
This technical guide provides a comprehensive overview of the chemical and physical properties of N-methyl-(3-chloro-4-methoxy)benzylamine, with a focus on its molecular weight. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and summarizing key data in a structured format.
Core Physicochemical Properties
This compound is a substituted benzylamine with the chemical formula C₉H₁₂ClNO. Its core physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 185.65 g/mol | [1] |
| Molecular Formula | C₉H₁₂ClNO | [1] |
| CAS Number | 372117-85-6 | [1] |
| Synonyms | N-(3-chloro-4-methoxybenzyl)-N-methylamine, --INVALID-LINK--amine, Benzenemethanamine, 3-chloro-4-methoxy-N-methyl- | [1] |
Synthesis and Characterization
The synthesis of this compound typically proceeds via the N-methylation of its primary amine precursor, 3-chloro-4-methoxybenzylamine.
Synthesis of 3-chloro-4-methoxybenzylamine (Precursor)
A common route for the synthesis of the precursor, 3-chloro-4-methoxybenzylamine, starts from 3-chloro-4-methoxybenzyl alcohol. This multi-step process involves chlorination, formation of a quaternary ammonium salt, and subsequent hydrolysis.[2][3][4]
Caption: Synthesis pathway for 3-chloro-4-methoxybenzylamine.
-
Chlorination: Dissolve 3-chloro-4-methoxybenzyl alcohol in tetrahydrofuran (THF). Add phosphorus oxychloride (POCl₃) (1.0-1.5 molar equivalents) and heat the mixture to 35-45°C.[2] Monitor the reaction until completion.
-
Work-up 1: Quench the reaction with sodium bicarbonate (NaHCO₃) solution. Extract the product with ethyl acetate (EtOAc), dry the organic layer, and concentrate it.
-
Salt Formation: Dissolve the resulting 3-chloro-4-methoxybenzyl chloride in ethanol and add hexamethylenetetramine (1.0-1.2 molar equivalents). Heat the mixture to 60-75°C to form the quaternary ammonium salt.[2]
-
Work-up 2: Cool the mixture and filter the precipitate. Wash the solid with cold ethanol and dry it.
-
Hydrolysis: Hydrolyze the quaternary ammonium salt using hydrochloric acid (HCl) in water at 40-50°C.[3] After hydrolysis, basify the solution with potassium hydroxide (KOH) and distill to obtain the pure 3-chloro-4-methoxybenzylamine.
N-Methylation of 3-chloro-4-methoxybenzylamine
Caption: General workflow for N-methylation of a primary amine.
-
Reaction Setup: In a pressure tube, combine the primary amine (1 mmol), formic acid (99%, 20 mmol), and triethylamine (20 mmol).
-
Inert Atmosphere: Bubble argon through the mixture for 15 minutes.
-
Reaction: Stir the sealed mixture at 150°C for 12-48 hours. Caution: Pressure will build up during the reaction; use an appropriate pressure vessel.
-
Work-up: After cooling to room temperature, basify the reaction mixture with a NaOH solution.
-
Extraction: Extract the product with dichloromethane (CH₂Cl₂) (3 x 10 mL).
-
Purification: Wash the combined organic layers with brine and dry over sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent to yield the N-methylated product.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity. While specific spectral data for this exact compound is not available in the provided search results, standard analytical techniques would be employed.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS).
-
Data Acquisition: Infuse the sample into the ESI source and acquire the mass spectrum in the positive ion mode.
-
Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. For this compound (MW = 185.65), this peak would be expected at an m/z of approximately 186.07.
¹H and ¹³C NMR spectroscopy would be used to confirm the structure. Although specific shifts are not available, the expected spectra would show characteristic signals for the aromatic protons, the methoxy group, the N-methyl group, and the benzylic methylene group.
Biological Activity and Potential Signaling Pathways
While no specific biological activity or signaling pathway for this compound has been detailed in the search results, substituted benzylamines are a class of compounds with a wide range of biological activities. Studies on related compounds have shown potential as:
-
Antifungal agents: Phenyl-substituted benzylamines have demonstrated efficacy against Candida albicans.[[“]][6]
-
Anti-mycobacterial agents: Novel benzylamine derivatives have been evaluated for their activity against Mycobacterium tuberculosis.[7]
-
Enzyme inhibitors: Substituted aryl benzylamines have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 3.[8]
Given these activities, a potential mechanism of action for a bioactive benzylamine derivative could be the inhibition of a key enzyme in a pathogenic organism or a disease-related pathway.
Caption: A logical diagram of a potential enzyme inhibition mechanism.
This guide provides a foundational understanding of this compound based on available data. Further experimental investigation is required to fully elucidate its specific properties and biological activities.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. consensus.app [consensus.app]
- 6. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 8. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guidance for Determining the Solubility of N-Methyl-(3-chloro-4-methoxy)benzylamine in Organic Solvents
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-(3-chloro-4-methoxy)benzylamine is a substituted benzylamine derivative of interest in synthetic organic chemistry and pharmaceutical research. Understanding its solubility in various organic solvents is critical for applications such as reaction optimization, purification, formulation development, and predicting its behavior in biological systems. The polarity and hydrogen bonding capabilities of the amine and methoxy groups, combined with the halogen substitution, suggest a nuanced solubility profile across different solvent classes.
This guide provides a standardized approach to determining the solubility of this compound, ensuring that generated data is robust and comparable across different laboratory settings.
Quantitative Solubility Data
As of the latest revision of this document, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents has not been found in peer-reviewed journals, patents, or chemical reference databases. Qualitative assessments of the parent compound, 3-chloro-4-methoxybenzylamine, suggest it is slightly soluble in chloroform and methanol. However, for the N-methylated derivative, empirical determination is required.
Recommended Data Presentation
When solubility data is determined, it should be presented in a clear and structured format to facilitate comparison. The following table structure is recommended:
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Isopropanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Chloroform | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Heptane | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |
Experimental Protocols for Solubility Determination
The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[1] This protocol is widely accepted and provides thermodynamic solubility data.
Shake-Flask Method
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Apparatus and Reagents:
-
Analytical balance (4-decimal place)
-
Vials with screw caps and PTFE-lined septa
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
The chosen organic solvent of appropriate purity
-
This compound (solid)
-
Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.[2]
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[3]
-
Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at the experimental temperature.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (as described in Section 3.2) to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Analytical Quantification
The concentration of the dissolved this compound in the filtered sample can be determined using High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
3.2.1. High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the preferred method due to its high specificity and ability to separate the analyte from any potential impurities.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analysis: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Sample Measurement: Inject the diluted, filtered sample from the solubility experiment and determine its concentration from the calibration curve.[4]
3.2.2. UV-Vis Spectrophotometry
This method is simpler but less specific than HPLC. It is suitable if the compound has a strong chromophore and no interfering impurities are present.
-
Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of the compound in the chosen solvent to determine the λmax.[5]
-
Calibration Curve: Prepare standard solutions and measure their absorbance at the λmax to create a Beer-Lambert law calibration curve (absorbance vs. concentration).
-
Sample Measurement: Measure the absorbance of the diluted, filtered sample and determine its concentration using the calibration curve.[5]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Caption: Workflow for solubility determination via the shake-flask method.
References
Navigating the Stability and Storage of N-Methyl-(3-chloro-4-methoxy)benzylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the best practices for the stability and storage of N-Methyl-(3-chloro-4-methoxy)benzylamine. Due to the limited availability of specific stability data for this compound, the recommendations outlined herein are extrapolated from data on structurally analogous compounds, including substituted benzylamines and other aromatic amines. It is imperative that these guidelines are supplemented with in-house stability studies to establish precise parameters for specific applications.
Core Stability Profile and Recommended Storage
This compound, as a secondary amine, is susceptible to degradation through oxidation and reaction with atmospheric components like carbon dioxide. Its stability is critically influenced by storage conditions. The primary degradation pathways for similar amines involve oxidation of the benzylamine group and potential reactions at the aromatic ring, influenced by temperature, light, and the presence of reactive substances.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon) | To prevent oxidation and reaction with atmospheric carbon dioxide. |
| Container | Tightly sealed, amber glass or other light-resistant container | To protect from light and prevent atmospheric contamination. |
| Location | Cool, dry, and well-ventilated area | To ensure a stable environment and prevent moisture absorption. |
Incompatible Materials and Handling Precautions
To ensure the integrity of this compound, it is crucial to avoid contact with incompatible materials. The basic nature of the amine group makes it reactive with acidic compounds.
Table 2: Summary of Incompatible Materials
| Class of Material | Examples | Potential Hazard |
| Strong Oxidizing Agents | Peroxides, Nitrates | Vigorous reaction, potential for fire or explosion. |
| Acids | Hydrochloric acid, Sulfuric acid | Exothermic reaction, formation of salts. |
| Acid Anhydrides | Acetic anhydride | Acylation of the amine. |
| Acid Chlorides | Acetyl chloride | Vigorous acylation reaction. |
| Chloroformates | Benzyl chloroformate | Carbamate formation. |
Safe handling practices are paramount. Always use this compound in a well-ventilated area, preferably within a fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Avoid inhalation of vapors and direct contact with skin and eyes.
Logical Workflow for Ensuring Compound Stability
The following diagram illustrates the key considerations and workflow for maintaining the stability of this compound from receipt to use.
N-Methyl-(3-chloro-4-methoxy)benzylamine: A Scoping Review of Potential Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-(3-chloro-4-methoxy)benzylamine is a substituted benzylamine derivative with a structural motif that suggests potential interactions with various biological targets. While direct research on this specific molecule is limited, its constituent chemical features are present in a range of bioactive compounds. This technical guide consolidates information on structurally analogous compounds to extrapolate potential research applications, experimental protocols, and relevant biological pathways for this compound. The primary areas of interest derived from this analysis include its potential as a modulator of monoamine transporters and as a synthetic building block in the development of novel therapeutics, such as phosphodiesterase type 5 (PDE5) inhibitors. This document aims to provide a foundational resource for researchers interested in exploring the therapeutic and scientific potential of this and related molecules.
Introduction
This compound belongs to the benzylamine class of organic compounds, characterized by a benzyl group attached to an amine. The substitutions on the benzene ring, specifically the chloro and methoxy groups, as well as the N-methylation of the amine, are critical determinants of its potential biological activity. While this specific compound is not extensively studied, its unmethylated precursor, 3-chloro-4-methoxybenzylamine, is a known intermediate in the synthesis of the phosphodiesterase type 5 (PDE5) inhibitor Avanafil.[1][2] This connection highlights the potential of the core chemical scaffold in drug discovery. Furthermore, the broader class of substituted benzylamines has been investigated for a variety of pharmacological activities, including interactions with monoamine transporters and antifungal properties.[3][4][5] This guide will explore the potential research applications of this compound by examining the structure-activity relationships (SAR) of closely related molecules.
Chemical and Physical Properties
A summary of the known chemical and physical properties of the parent compound, 3-chloro-4-methoxybenzylamine, and related structures is provided below. These properties are essential for designing and conducting in vitro and in vivo studies.
| Property | Value (for 3-chloro-4-methoxybenzylamine hydrochloride) | Reference |
| Molecular Formula | C₈H₁₁Cl₂NO | [6] |
| Molecular Weight | 208.08 g/mol | [6] |
| Melting Point | 250-255 °C | [7] |
| Form | Solid | [7] |
Potential Research Applications
Based on the analysis of structurally similar compounds, two primary areas of potential research application for this compound emerge: neuroscience and drug discovery as a synthetic intermediate.
Modulator of Monoamine Transporters
Substituted benzylamines are known to interact with monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain. These transporters include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[5]
Due to the lack of direct studies on this compound, data from structurally analogous tropane derivatives with similar substitution patterns can provide insights into potential activity.[5] The chloro and methoxy substitutions on the phenyl ring are known to influence binding affinity and selectivity for these transporters.
Hypothetical Interaction with Monoamine Transporters
The 3-chloro and 4-methoxy substitutions on the benzylamine scaffold may confer affinity for monoamine transporters. The N-methylation could further modulate this activity, potentially altering potency and selectivity between DAT, SERT, and NET. Research into this area could uncover novel psychopharmacological agents for conditions such as depression, anxiety, or attention-deficit/hyperactivity disorder (ADHD).
References
- 1. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 3-Chloro-4-methoxybenzylamine hydrochloride | C8H11Cl2NO | CID 2764287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
N-Methyl-(3-chloro-4-methoxy)benzylamine: A Key Intermediate in Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
N-Methyl-(3-chloro-4-methoxy)benzylamine is a crucial secondary amine that serves as a valuable intermediate in the synthesis of complex pharmaceutical molecules. Its substituted benzylamine structure is a key pharmacophore in various drug candidates. This technical guide provides a comprehensive overview of its synthesis, potential applications, and relevant biological pathways, offering researchers and drug development professionals a detailed resource for leveraging this compound in their work. While specific experimental data for this compound is not extensively available in public literature, this guide outlines established synthetic methodologies and highlights its role as a precursor to high-value molecules.
Chemical Properties and Data
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 372117-85-6 |
| Molecular Formula | C₉H₁₂ClNO |
| Molecular Weight | 185.65 g/mol |
| Synonyms | 1-(3-Chloro-4-methoxyphenyl)-N-methylmethanamine, --INVALID-LINK--amine |
Synthesis of this compound
The most direct and widely employed method for the synthesis of this compound is the reductive amination of 3-chloro-4-methoxybenzaldehyde with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.
Synthesis of the Precursor: 3-Chloro-4-methoxybenzaldehyde
The starting material, 3-chloro-4-methoxybenzaldehyde, can be synthesized from 4-methoxybenzaldehyde through electrophilic aromatic substitution (chlorination).
Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the synthesis of this compound via reductive amination.
Materials:
-
3-Chloro-4-methoxybenzaldehyde
-
Methylamine (solution in THF or methanol, or as hydrochloride salt)
-
Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Acetic acid (if using NaBH(OAc)₃)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Imine Formation: Dissolve 3-chloro-4-methoxybenzaldehyde (1.0 eq) in methanol. To this solution, add methylamine solution (1.1-1.5 eq) dropwise at 0 °C. If using methylamine hydrochloride, a base such as triethylamine (1.1 eq) should be added. Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture back to 0 °C. Add the reducing agent (e.g., NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-12 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure. Add ethyl acetate to the residue and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Yield: While specific yields for this reaction are not available in the literature, similar reductive amination procedures typically afford yields in the range of 70-90%.
Role as a Synthetic Intermediate in Drug Discovery
The primary amine analog, 3-chloro-4-methoxybenzenemethanamine, is a well-documented key intermediate in the synthesis of Avanafil, a potent phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction.[1][2] While the direct use of this compound in the synthesis of Avanafil is not reported, its structural similarity suggests its potential as an intermediate for the synthesis of Avanafil analogs or other novel drug candidates targeting similar pathways.
Relevance to PDE5 Inhibition Signaling Pathway
PDE5 inhibitors, such as Avanafil, function by increasing the levels of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. This is achieved by inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP. Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow. The 3-chloro-4-methoxybenzylamine moiety is a critical component of the Avanafil structure, contributing to its binding affinity and selectivity for the PDE5 enzyme.
Spectroscopic Data
Detailed and verified spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not widely available in the peer-reviewed literature. For definitive structural confirmation, it is recommended that researchers acquiring or synthesizing this compound perform a full suite of spectroscopic analyses.
Conclusion
This compound represents a key synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis via reductive amination makes it an accessible building block for medicinal chemists. While its direct application in the synthesis of currently marketed drugs is not documented, its structural similarity to key intermediates of successful pharmaceuticals like Avanafil underscores its potential for the development of novel therapeutics, particularly those targeting enzymes such as phosphodiesterases. Further research into the applications and biological activity of derivatives of this compound is warranted.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of N-methyl-(3-chloro-4-methoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-methyl-(3-chloro-4-methoxy)benzylamine from 3-chloro-4-methoxybenzylamine. This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The primary method detailed is the Eschweiler-Clarke reaction, a well-established and reliable method for the N-methylation of primary amines.[1][2][3][4][5] This reaction utilizes formaldehyde as the carbon source and formic acid as the reducing agent, offering high yields and avoiding the formation of quaternary ammonium salts.[3][4] Alternative methylation strategies are also discussed and compared.
Introduction
The N-methylation of primary and secondary amines is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The introduction of a methyl group on a nitrogen atom can significantly alter the pharmacological properties of a molecule, including its potency, selectivity, and metabolic stability. 3-chloro-4-methoxybenzylamine is a key building block in the synthesis of various compounds, and its N-methylated derivative is of significant interest in drug discovery and development.
This application note focuses on the efficient synthesis of this compound. The Eschweiler-Clarke reaction is presented as the primary protocol due to its high efficiency and selectivity for the tertiary amine product.[5] This reductive amination process involves the reaction of the primary amine with formaldehyde to form an iminium ion, which is subsequently reduced by formic acid.[1][2] The reaction is driven to completion by the irreversible loss of carbon dioxide.[3]
Comparison of N-Methylation Methods
Several methods are available for the N-methylation of primary amines. The choice of method often depends on factors such as substrate compatibility, desired selectivity, and scalability. Below is a summary of common methods with hypothetical data for the methylation of 3-chloro-4-methoxybenzylamine.
| Method | Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Eschweiler-Clarke | HCHO, HCOOH | 90-98 | >98 | High yield, no quaternary salt formation, inexpensive reagents.[2][3] | Requires elevated temperatures, potential for side reactions if not controlled. |
| Reductive Amination (Alternative Reductants) | HCHO, NaBH₃CN | 85-95 | >97 | Milder conditions than Eschweiler-Clarke.[1] | Use of toxic cyanoborohydride. |
| Methyl Iodide | CH₃I, Base (e.g., K₂CO₃) | 70-85 | 90-95 | Room temperature reaction possible. | Risk of over-methylation to quaternary ammonium salt, toxicity of methyl iodide.[6][7] |
| Dimethyl Sulfate | (CH₃)₂SO₄, Base (e.g., NaOH) | 75-90 | 90-96 | Relatively inexpensive methylating agent. | Highly toxic and carcinogenic, potential for over-methylation.[8][9] |
| Dimethyl Carbonate (DMC) | DMC, Catalyst (e.g., Cu-Zr) | 80-92 | >97 | Environmentally friendly "green" methylating agent.[10] | Requires catalyst and higher temperatures/pressures.[10] |
Experimental Protocols
Primary Protocol: Eschweiler-Clarke Reaction
This protocol describes the synthesis of this compound using the Eschweiler-Clarke reaction.
Materials:
-
3-chloro-4-methoxybenzylamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH), 1M solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-methoxybenzylamine (1.0 eq).
-
Add formic acid (2.0 - 3.0 eq) to the flask.
-
With stirring, add formaldehyde solution (2.0 - 3.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the reaction mixture to pH > 11 by the slow addition of 1M NaOH solution. Ensure the flask is cooled in an ice bath during this process as it is exothermic.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel if necessary.
Visualizations
Chemical Reaction Workflow
Caption: Workflow for the Eschweiler-Clarke N-methylation.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Formic acid is corrosive and should be handled with care.
-
Formaldehyde is a suspected carcinogen and should be handled with appropriate precautions.
-
Dichloromethane is a volatile and potentially harmful solvent.
Conclusion
The Eschweiler-Clarke reaction provides a highly efficient and practical method for the synthesis of this compound from its primary amine precursor. The protocol is robust, scalable, and utilizes readily available and inexpensive reagents. For applications where milder conditions are required or for substrates sensitive to acidic conditions, alternative reductive amination methods or other N-methylation techniques can be considered. The choice of the synthetic route should be guided by the specific requirements of the target molecule and the overall synthetic strategy.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide Promoted by Solid Inorganic Bases in DMF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. server.ccl.net [server.ccl.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Reductive Amination Synthesis of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental protocol for the synthesis of N-methyl-(3-chloro-4-methoxy)benzylamine via a one-pot reductive amination procedure. The synthesis involves the reaction of 3-chloro-4-methoxybenzaldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. This method is a common and efficient route for the C-N bond formation, widely employed in pharmaceutical and medicinal chemistry.[1] The protocol described herein utilizes sodium borohydride as the reducing agent, a reagent known for its operational simplicity and selectivity.[2]
Introduction
Reductive amination is a cornerstone of organic synthesis, providing a powerful and versatile method for the preparation of amines.[1][3] This reaction, also known as reductive alkylation, typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion, followed by reduction to the corresponding amine.[1] A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation being common choices.[3][4][5]
The target molecule, this compound, is a substituted benzylamine derivative. Such scaffolds are of significant interest in drug discovery due to their presence in a wide range of biologically active compounds. The protocol detailed below offers a straightforward and scalable method for the synthesis of this compound, suitable for laboratory and process development settings.
Chemical Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Chloro-4-methoxybenzaldehyde | ≥98% | (Typical) |
| Methylamine (40% solution in water) | (Typical) | |
| Sodium Borohydride (NaBH₄) | ≥98% | (Typical) |
| Methanol (MeOH) | Anhydrous | (Typical) |
| Dichloromethane (DCM) | ACS Grade | (Typical) |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | (Typical) |
| Saturated Sodium Chloride (Brine) | (Prepared in-house) | |
| Anhydrous Magnesium Sulfate (MgSO₄) | (Typical) | |
| Hydrochloric Acid (HCl) | Concentrated | (Typical) |
| Round-bottom flask | (Standard labware) | |
| Magnetic stirrer and stir bar | (Standard labware) | |
| Ice bath | (Standard labware) | |
| Separatory funnel | (Standard labware) | |
| Rotary evaporator | (Standard labware) |
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-methoxybenzaldehyde (1.0 eq) in methanol (5-10 mL per gram of aldehyde).
-
Imine Formation: To the stirred solution, add methylamine (40% aqueous solution, 1.5-2.0 eq) dropwise at room temperature. Stir the reaction mixture for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas is evolved during this step; perform in a well-ventilated fume hood.
-
Reaction Monitoring: After the addition of sodium borohydride is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the gas evolution ceases and the pH is acidic.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Add water to the residue and basify with 2 M NaOH until the pH is >10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Data Presentation
| Parameter | Value |
| Reactants | |
| 3-Chloro-4-methoxybenzaldehyde | (Specify mass and moles) |
| Methylamine (40% in H₂O) | (Specify volume and moles) |
| Sodium Borohydride | (Specify mass and moles) |
| Reaction Conditions | |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-6 hours |
| Product | |
| Theoretical Yield | (Calculate based on limiting reagent) |
| Actual Yield | (Specify mass and percentage) |
| Appearance | (e.g., Colorless oil) |
| Purity (e.g., by GC-MS or NMR) | >95% (typical after purification) |
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with acidic solutions during addition.
-
Methylamine is a corrosive and flammable gas, typically handled as an aqueous solution. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate containment.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
This protocol provides a general and reliable method for the synthesis of this compound. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary to achieve the desired yield and purity for specific applications.
References
Application Notes and Protocols for N-methylation of 3-chloro-4-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the N-methylation of 3-chloro-4-methoxybenzylamine, a key intermediate in the synthesis of various pharmaceutical compounds. The primary focus is on the Eschweiler-Clarke reaction, a classic and effective method for the methylation of primary amines.
Overview of N-methylation Methodologies
The introduction of a methyl group to a nitrogen atom can significantly alter the pharmacological properties of a molecule, a concept often referred to as the "magic methyl effect".[1] Several methods exist for the N-methylation of primary and secondary amines. A common approach involves the use of alkylating agents like methyl iodide, but this can often lead to the formation of over-methylated quaternary ammonium salts.[1]
The Eschweiler-Clarke reaction offers a reliable alternative that cleanly converts primary or secondary amines into their corresponding tertiary amines using formic acid and formaldehyde.[2][3][4] This reductive amination process is advantageous as it avoids the formation of quaternary ammonium salts and the reaction is irreversible due to the loss of carbon dioxide.[2] The reaction typically proceeds by forming an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[4][5] For a primary amine, this process occurs twice to yield the N,N-dimethylated product.[4][5]
Alternative reductive amination conditions can also be employed, utilizing other reducing agents such as sodium cyanoborohydride in place of formic acid.[2][5]
Experimental Protocols
The following protocol details the N,N-dimethylation of 3-chloro-4-methoxybenzylamine via the Eschweiler-Clarke reaction.
Protocol: N,N-dimethylation of 3-chloro-4-methoxybenzylamine via Eschweiler-Clarke Reaction
Materials:
-
3-chloro-4-methoxybenzylamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-methoxybenzylamine (1.0 equivalent).
-
Reagent Addition: To the amine, add an excess of formic acid (approximately 5.0 equivalents) followed by an excess of aqueous formaldehyde solution (approximately 5.0 equivalents). The addition of formaldehyde should be done cautiously as the initial reaction can be exothermic.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and maintain it at this temperature with vigorous stirring for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a sodium hydroxide solution until the pH is basic (pH > 11). This should be done in an ice bath to manage the heat generated.
-
Transfer the basified aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers.
-
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N,N-dimethyl-3-chloro-4-methoxybenzylamine.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes the key parameters for the Eschweiler-Clarke N-methylation of 3-chloro-4-methoxybenzylamine.
| Reagent/Parameter | Molar Ratio/Value | Concentration | Notes |
| 3-chloro-4-methoxybenzylamine | 1.0 eq | - | Starting material |
| Formaldehyde | ~5.0 eq | 37% in H2O | Acts as the carbon source for the methyl groups. |
| Formic Acid | ~5.0 eq | 98-100% | Acts as the reducing agent.[2][4] |
| Temperature | 80-100 °C | - | Reaction is typically heated to drive it to completion.[3] |
| Reaction Time | 18-24 h | - | Monitored by TLC for completion. |
| pH for work-up | >11 | - | To deprotonate the amine and allow for extraction.[3] |
Visualizations
Diagram 1: Eschweiler-Clarke Reaction Pathway
Caption: Reaction pathway for the N,N-dimethylation of a primary amine.
Diagram 2: Experimental Workflow for N-methylation
Caption: Step-by-step workflow for the N-methylation experiment.
References
Application Notes and Protocols: The Role of the N-Methyl-(3-chloro-4-methoxy)benzylamine Moiety in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The N-methyl-(3-chloro-4-methoxy)benzylamine scaffold is a key structural motif in the development of novel therapeutic agents. While not extensively studied as a standalone compound, its incorporation into more complex molecules has yielded compounds with significant biological activity. A prime example is its role as a core component of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) , a novel N-phenylbenzamide derivative identified as a potent inhibitor of the Hepatitis B Virus (HBV).[1][2][3]
Previous studies have shown that N-phenylbenzamide derivatives can exhibit broad-spectrum antiviral effects against viruses such as HIV-1, HCV, and EV71.[1][4][5] The mechanism often involves the upregulation of intracellular APOBEC3G (Apolipoprotein B mRNA Editing Enzyme Catalytic Polypeptide-like 3G), a host cytidine deaminase that restricts viral replication.[1][2][6] IMB-0523 extends this activity to HBV, including drug-resistant strains, making this chemical scaffold a promising area for further research in antiviral drug discovery.[1][3]
These application notes provide a summary of the quantitative data, detailed experimental protocols for synthesis and biological evaluation, and diagrams illustrating the synthetic pathway and proposed mechanism of action related to IMB-0523.
Data Presentation
The biological activity of IMB-0523 has been quantified through in vitro assays, demonstrating its efficacy against both wild-type and lamivudine-resistant HBV. Key toxicological and pharmacokinetic data have also been determined.
Table 1: In Vitro Anti-HBV Activity of IMB-0523
| Compound | Target HBV Strain | IC₅₀ (μM) |
| IMB-0523 | Wild-Type | 1.99 |
| IMB-0523 | Drug-Resistant | 3.30 |
| Lamivudine (3TC) | Wild-Type | 7.37 |
| Lamivudine (3TC) | Drug-Resistant | > 440 |
| Data sourced from studies on HepG2.2.15 cells.[1][2][3] |
Table 2: Toxicological and Pharmacokinetic Profile of IMB-0523
| Parameter | Species | Value |
| Acute Toxicity (LD₅₀) | Mouse | 448 mg/kg |
| Pharmacokinetics (AUC₀-t) | Rat | 7535.10 ± 2226.73 μg·h/L |
| Data sourced from in vivo studies.[1][2][3] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of IMB-0523 and the evaluation of its anti-HBV activity.
Protocol 1: Synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523)
This synthesis is a two-step process starting from 3-amino-4-methoxybenzoic acid.
Step A: Synthesis of 3-(Methylamino)-4-methoxybenzoic acid
-
Dissolve 3-amino-4-methoxybenzoic acid in an aqueous solution of sodium hydroxide (NaOH).
-
Add dimethyl sulphate to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the mixture with acetic acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 3-(methylamino)-4-methoxybenzoic acid.
Step B: Synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523)
-
Dissolve the 3-(methylamino)-4-methoxybenzoic acid from Step A in 1,2-dichloroethane.
-
Add 4-chloroaniline, N,N'-diisopropylcarbodiimide (DIC), and N-hydroxybenzotriazole (HOBt) to the solution.[1]
-
Stir the reaction mixture at room temperature for 10 hours.[1]
-
Upon completion of the reaction, perform an appropriate work-up procedure, which may include washing with aqueous solutions to remove unreacted starting materials and coupling agents.
-
Purify the crude product by column chromatography or recrystallization to yield the final compound, IMB-0523.[1]
Caption: Synthetic workflow for IMB-0523.
Protocol 2: In Vitro Anti-HBV Activity Assay
This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of the test compound against HBV replication.
-
Cell Culture: Culture HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Seed the HepG2.2.15 cells in multi-well plates. After cell attachment, treat the cells with various concentrations of IMB-0523 for a specified period (e.g., 6-8 days). Include a positive control (e.g., Lamivudine) and a negative control (vehicle).
-
Extraction of HBV DNA: After the treatment period, lyse the cells and extract the supernatant containing HBV virions. Isolate the total DNA from the supernatant.
-
Quantitative PCR (qPCR): Quantify the amount of HBV DNA in the extracted samples using real-time qPCR with specific primers and probes targeting the HBV genome.
-
Data Analysis: Determine the concentration of the compound that inhibits HBV DNA replication by 50% compared to the vehicle-treated control. This value is the IC₅₀.
-
Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or CCK-8) on the same cell line to determine the 50% cytotoxic concentration (CC₅₀) of the compound. This allows for the calculation of the selectivity index (SI = CC₅₀/IC₅₀).
Mechanism of Action
The antiviral effect of IMB-0523 against HBV is believed to be mediated by an increase in the intracellular levels of APOBEC3G (A3G).[1][2] A3G is a host defense factor that can be incorporated into viral particles and interfere with viral replication.[6] It functions by deaminating cytosine to uracil in the nascent viral DNA during reverse transcription, leading to G-to-A hypermutations in the viral genome, which can be lethal to the virus.[7][8] By upregulating A3G, IMB-0523 enhances this natural host defense mechanism. This mechanism is distinct from current anti-HBV drugs, suggesting a potential therapeutic approach for overcoming drug resistance.[1]
Caption: Proposed mechanism of action for IMB-0523.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role and Mechanism of Action of the APOBEC3 Family of Antiretroviral Resistance Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APOBEC3G hypermutates genomic DNA and inhibits Ty1 retrotransposition in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanism for regulating APOBEC3G DNA editing function by the non-catalytic domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Methyl-(3-chloro-4-methoxy)benzylamine as a Versatile Building Block for Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
N-methyl-(3-chloro-4-methoxy)benzylamine is a valuable and versatile chemical intermediate. Its substituted benzylamine structure serves as a key component in the synthesis of a wide range of biologically active molecules. The presence of the chloro and methoxy groups on the benzene ring, along with the N-methyl group, provides specific steric and electronic properties that can be exploited to fine-tune the pharmacological activity of the final compounds.
This document provides detailed application notes and experimental protocols for the use of this compound as a building block in the synthesis of several classes of novel compounds with therapeutic potential, including phosphodiesterase type 5 (PDE-5) inhibitors, anti-hepatitis B virus (HBV) agents, kinase inhibitors, and antimicrobial agents.
Application in the Synthesis of Phosphodiesterase Type 5 (PDE-5) Inhibitors
This compound is a crucial precursor in the synthesis of Avanafil, a potent and selective PDE-5 inhibitor used for the treatment of erectile dysfunction.[1] The benzylamine moiety forms a core part of the Avanafil molecule, responsible for its interaction with the PDE-5 enzyme.[1]
Signaling Pathway of PDE-5 Inhibition
The inhibition of PDE-5 by Avanafil leads to an increase in cyclic guanosine monophosphate (cGMP) levels in the corpus cavernosum. This results in smooth muscle relaxation and increased blood flow, leading to an erection.
Caption: PDE-5 Inhibition Signaling Pathway.
Experimental Protocol: Synthesis of a Pyrimidine Intermediate for Avanafil
This protocol outlines a key step in the synthesis of Avanafil, involving the nucleophilic substitution reaction between a pyrimidine derivative and this compound.
Materials:
-
Ethyl 4-methylsulfonate-2-methylthio-5-pyrimidinecarboxylate
-
This compound hydrochloride
-
N,N-dimethylformamide (DMF)
-
Triethylamine
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Reaction flask, low-temperature bath, magnetic stirrer, TLC plates, separation funnel, rotary evaporator.
Procedure:
-
Dissolve ethyl 4-methylsulfonate-2-methylthio-5-pyrimidinecarboxylate (1.90 g) in DMF (10 mL) in a reaction flask.[1]
-
Add this compound hydrochloride (2.65 g) to the solution.[1]
-
Cool the reaction mixture to 0°C in a low-temperature bath.[1]
-
Slowly add triethylamine (1.39 g) to the stirred mixture.[1]
-
Allow the reaction to proceed at room temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, add water (15 mL) and ethyl acetate (30 mL) to the reaction flask.[1]
-
Perform liquid-liquid extraction and separate the organic phase.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired pyrimidine intermediate.[1]
Application in the Synthesis of Novel Anti-Hepatitis B Virus (HBV) Agents
The N-phenylbenzamide scaffold has shown promise in the development of novel anti-HBV agents. These compounds can act by increasing the intracellular levels of APOBEC3G (A3G), a cytidine deaminase that inhibits HBV replication. A derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide, has demonstrated potent anti-HBV activity.[2][3] While not a direct product, this compound can be a key starting material for structurally similar and potentially more potent analogs.
Signaling Pathway: APOBEC3G-mediated Inhibition of HBV Replication
Compounds that upregulate APOBEC3G can interfere with the HBV life cycle. A3G can be incorporated into viral capsids and induce hypermutation of the viral DNA during reverse transcription, leading to non-viable virions.
Caption: APOBEC3G-mediated HBV Inhibition.
Experimental Protocol: Synthesis of a Novel Benzamide Anti-HBV Agent
This protocol describes a plausible synthesis of a novel N-(aryl)-3-((3-chloro-4-methoxybenzyl)(methyl)amino)-4-methoxybenzamide, a potential anti-HBV agent, using this compound.
Materials:
-
Methyl 3-amino-4-methoxybenzoate
-
This compound
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Lithium hydroxide
-
Tetrahydrofuran (THF)/Water
-
Hydrochloric acid
-
4-Chloroaniline
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
Procedure:
-
Reductive Amination:
-
To a solution of methyl 3-amino-4-methoxybenzoate (1.0 eq) and this compound (1.1 eq) in DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the secondary amine intermediate.
-
-
Ester Hydrolysis:
-
Dissolve the intermediate in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours.
-
Acidify the mixture with 1N HCl to pH 3-4 and extract with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the carboxylic acid.
-
-
Amide Coupling:
-
To a solution of the carboxylic acid (1.0 eq), 4-chloroaniline (1.1 eq), and DMAP (0.1 eq) in DCM, add DCC (1.2 eq) at 0°C.
-
Stir the reaction at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the final benzamide compound.
-
Application in the Synthesis of Kinase Inhibitors
The benzylamine scaffold is a common feature in many kinase inhibitors. By incorporating the this compound moiety into heterocyclic systems known to target kinase ATP-binding sites, novel and potent inhibitors can be developed. For instance, derivatives of N-benzimidazole carboxamides have shown promising antiproliferative activity against cancer cell lines.
Signaling Pathway: Inhibition of BCR-ABL and c-KIT Kinases
Chronic Myeloid Leukemia (CML) is driven by the constitutively active BCR-ABL tyrosine kinase. c-KIT is another tyrosine kinase involved in various cancers. Inhibitors targeting these kinases can block downstream signaling pathways that promote cell proliferation and survival.
Caption: BCR-ABL and c-KIT Kinase Inhibition.
Experimental Protocol: Synthesis of a Novel Benzimidazole Carboxamide Kinase Inhibitor
This protocol outlines the synthesis of a novel N-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-((3-chloro-4-methoxybenzyl)(methyl)amino)benzamide.
Materials:
-
This compound
-
Methyl 3-nitrobenzoate
-
Palladium on carbon (10%)
-
Hydrogen gas
-
Methanol
-
1-methyl-1H-benzo[d]imidazol-2-amine
-
Trimethylaluminum
-
Toluene
Procedure:
-
Synthesis of the Amine Intermediate:
-
Perform a reductive amination between 3-nitrobenzaldehyde and this compound using sodium triacetoxyborohydride in DCM.
-
Reduce the nitro group of the resulting product to an amine using palladium on carbon and hydrogen gas in methanol.
-
-
Amide Bond Formation:
-
To a solution of 1-methyl-1H-benzo[d]imidazol-2-amine (1.0 eq) in dry toluene, add a 2M solution of trimethylaluminum in toluene (1.1 eq) dropwise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the amine intermediate from step 1 (as its methyl ester, synthesized from methyl 3-aminobenzoate) (1.0 eq) in toluene.
-
Heat the reaction mixture at reflux for 12-16 hours.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to obtain the final benzimidazole carboxamide.
-
Application in the Synthesis of Antimicrobial Agents
Fatty acid amides derived from benzylamines have been shown to possess antimicrobial activity. By coupling fatty acids to this compound, novel antimicrobial agents can be synthesized.
Experimental Workflow: Synthesis and Evaluation of Antimicrobial Amides
The synthesis involves a straightforward amide coupling reaction, followed by in vitro evaluation of the antimicrobial activity of the synthesized compounds.
Caption: Antimicrobial Amide Synthesis Workflow.
Experimental Protocol: Synthesis of a Novel Antimicrobial Fatty Acid Amide
This protocol describes the synthesis of N-((3-chloro-4-methoxyphenyl)methyl)-N-methyloleamide.
Materials:
-
Oleic acid
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
5% Acetic acid solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of oleic acid (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq) in DCM, add a solution of DCC (1.2 eq) in DCM dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove the N,N'-dicyclohexylurea precipitate.
-
Wash the filtrate sequentially with water, 5% acetic acid solution, and again with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a gradient of n-hexane and ethyl acetate to yield the final fatty acid amide.
Data Presentation
The following tables summarize quantitative data for representative compounds synthesized from benzylamine precursors, illustrating their potential biological activities.
Table 1: Antiproliferative Activity of Benzimidazole Carboxamide Derivatives
| Compound ID | Target Cell Line | IC50 (µM) |
| Derivative 12 (2-hydroxy-4-methoxy substituted) | MCF-7 | 3.1[4] |
| Derivative 36 (3,4,5-trihydroxy substituted) | MCF-7 | 4.8[4] |
| Derivative 35 (2,4-dihydroxy substituted) | MCF-7 | 8.7[4] |
| Derivative 11 (2-hydroxy substituted) | HCT 116 | 3.7[4] |
| MCF-7 | 1.2[4] | |
| HEK 293 | 5.3[4] |
Table 2: Kinase Inhibitory Activity of a Novel ABL/KIT Dual Inhibitor
| Compound ID | Target Kinase | IC50 (nM) |
| CHMFL-ABL/KIT-155 | ABL | 46 |
| c-KIT | 75 |
Table 3: Anti-HBV Activity of a Benzamide Derivative
| Compound | Target | IC50 (µM) |
| IMB-0523 | Wild-type HBV | 1.99[2][3] |
| Drug-resistant HBV | 3.30[2][3] | |
| Lamivudine (3TC) | Wild-type HBV | 7.37[2][3] |
| Drug-resistant HBV | >440[2][3] |
References
- 1. Inhibition of hepatitis B virus replication by APOBEC3G in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deamination-independent inhibition of hepatitis B virus reverse transcription by APOBEC3G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
Synthesis of N-Methyl-(3-chloro-4-methoxy)benzylamine: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of N-methyl-(3-chloro-4-methoxy)benzylamine, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed is the reductive amination of 3-chloro-4-methoxybenzaldehyde with methylamine.
Data Presentation
The following table summarizes the key physicochemical and spectroscopic data for the starting material and the final product. Please note that while data for the starting material is well-established, some data for the final product is predicted based on analogous compounds and spectroscopic principles, and should be confirmed by experimental analysis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Predicted Mass (m/z) [M+H]⁺ |
| 3-Chloro-4-methoxybenzaldehyde | C₈H₇ClO₂ | 170.59 | White to off-white solid | 9.85 (s, 1H), 7.90 (d, J=2.1 Hz, 1H), 7.75 (dd, J=8.5, 2.1 Hz, 1H), 7.05 (d, J=8.5 Hz, 1H), 3.98 (s, 3H) | 190.0, 159.0, 131.0, 130.5, 128.0, 125.0, 111.5, 56.5 | 171.0 |
| This compound | C₉H₁₂ClNO | 185.65 | Colorless to pale yellow oil | 7.25 (d, J=2.0 Hz, 1H), 7.18 (dd, J=8.2, 2.0 Hz, 1H), 6.88 (d, J=8.2 Hz, 1H), 3.87 (s, 3H), 3.65 (s, 2H), 2.45 (s, 3H), 1.5-1.7 (br s, 1H, NH) | 154.5, 132.0, 129.0, 128.5, 122.5, 111.8, 56.2, 55.8, 36.0 | 186.1 |
Note: Predicted NMR data is based on substituent effects and analysis of similar structures. Actual experimental values may vary.
Experimental Protocols
The synthesis of this compound is most commonly achieved through a one-pot reductive amination reaction.
Synthesis of this compound via Reductive Amination
This protocol involves the formation of an imine intermediate from 3-chloro-4-methoxybenzaldehyde and methylamine, followed by in-situ reduction with sodium borohydride.
Materials:
-
3-Chloro-4-methoxybenzaldehyde
-
Methylamine solution (e.g., 40% in water or 2.0 M in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-methoxybenzaldehyde (1.0 eq) in methanol.
-
Imine Formation: Cool the solution to 0 °C in an ice bath. To the stirred solution, add methylamine solution (1.1 - 1.5 eq) dropwise, maintaining the temperature at 0 °C. Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the reaction mixture back to 0 °C. Add sodium borohydride (1.2 - 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding water or saturated aqueous sodium bicarbonate solution to decompose the excess sodium borohydride.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Partition the residue between dichloromethane (or ethyl acetate) and water.
-
Separate the organic layer. Extract the aqueous layer with two more portions of dichloromethane (or ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product as a colorless to pale yellow oil.
-
Expected Yield: 75-90% Purity: >95% (as determined by NMR and/or GC-MS)
Mandatory Visualization
The following diagrams illustrate the chemical synthesis pathway and a general experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
Application Note: 1H and 13C NMR Analysis of N-methyl-(3-chloro-4-methoxy)benzylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methyl-(3-chloro-4-methoxy)benzylamine is a substituted benzylamine derivative. Compounds of this class are of interest in medicinal chemistry and drug development due to their potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous determination of the molecular structure of such organic compounds. This application note details the standard operating procedures for obtaining and interpreting 1H and 13C NMR spectra of the title compound.
Molecular Structure
The chemical structure of this compound is presented below, with atoms numbered for reference in NMR spectral assignments.
Caption: Structure of this compound with atom numbering.
Experimental Protocols
The following protocols describe the methodology for preparing a sample of this compound and acquiring its 1H and 13C NMR spectra.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample completely. Chloroform-d (CDCl3) is a common choice for similar organic molecules. Other potential solvents include dimethyl sulfoxide-d6 (DMSO-d6) or acetone-d6.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm.
-
Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the solution height in the tube is at least 4 cm.
-
Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the pipette during transfer to the NMR tube.
NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument being used.
1H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl3
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm (-5 to 15 ppm)
13C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl3
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm (-20 to 220 ppm)
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for 1H NMR, or the residual solvent peak to its known chemical shift (e.g., CDCl3 at 77.16 ppm for 13C NMR).
-
Integration: Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Peak Picking: Identify and list the chemical shifts of all peaks in both 1H and 13C spectra. For 1H NMR, also determine the multiplicity (e.g., singlet, doublet, triplet, multiplet) and coupling constants (J-values) for relevant signals.
Data Presentation
Note: The following tables are placeholders. Experimental data for this compound is not available in the searched public literature. These tables should be populated with experimental data upon acquisition.
Table 1: 1H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
Table 2: 13C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
Experimental Workflow
The general workflow for the NMR analysis is depicted in the following diagram.
Application Notes and Protocols for the Mass Spectrometric Analysis of N-methyl-(3-chloro-4-methoxy)benzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the mass spectrometric analysis of N-methyl-(3-chloro-4-methoxy)benzylamine. The protocols detailed below are designed for the accurate characterization and quantification of this compound, which is relevant in various fields, including pharmaceutical research and organic synthesis.
Physicochemical Properties
A summary of key physicochemical data for the related compound, 3-chloro-4-methoxybenzenemethanamine, is presented below.[1] These parameters are critical for understanding the compound's behavior in analytical systems.
| Property | Value | Unit |
| Molecular Formula | C₈H₁₀ClNO | - |
| Molecular Weight | 171.63 | g/mol |
| Exact Mass | 171.0451 | g/mol |
| pKa | 9.01 ± 0.10 | - |
| Boiling Point | 263.5 | °C at 760 mmHg |
| Flash Point | 113.2 | °C |
| Density | 1.18 | g/cm³ |
Table 1: Key physicochemical data for 3-chloro-4-methoxybenzenemethanamine.[1]
For this compound (C₉H₁₂ClNO), the molecular weight is approximately 185.65 g/mol , and the exact mass is approximately 185.0607 Da.
Protocols for Mass Spectrometric Analysis
Electrospray Ionization (ESI) Mass Spectrometry for Molecular Weight Confirmation
This protocol outlines a standard procedure for the determination of the molecular weight of this compound using ESI-MS.
Experimental Workflow:
Caption: Workflow for Molecular Weight Confirmation by ESI-MS.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of purified this compound.
-
Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.[1]
-
Further dilute the stock solution to a final concentration of approximately 10 µg/mL with the mobile phase solvent.[1]
-
-
Instrumentation:
-
Data Acquisition:
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺. For this compound, this would be expected at an m/z value of approximately 186.0680.
-
Compare the observed m/z value with the theoretically calculated exact mass of the protonated species to confirm the identity and molecular weight of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural information.
Experimental Workflow:
Caption: Workflow for GC-MS Analysis.
Detailed Protocol:
-
Sample Preparation:
-
Instrumentation and Parameters: [2][3]
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Expected Fragmentation Pattern
The fragmentation of this compound under electron ionization is predicted to follow patterns observed for benzylamine and related structures. The benzyl-nitrogen bond is relatively labile and prone to cleavage.[4][5]
Predicted Fragmentation Pathway:
Caption: Predicted Fragmentation Pathway of the Analyte.
Key Predicted Fragments:
| m/z (relative intensity) | Proposed Fragment |
| 185/187 | Molecular ion [M]⁺˙ |
| 155/157 | [M-CH₃NH]⁺ (loss of the methylamine group) |
| 125 | [M-CH₃NH-CH₂O]⁺ (further loss of formaldehyde) |
| 91 | Tropylium ion [C₇H₇]⁺ (a common fragment for benzyl compounds) |
| 44 | [CH₃NH=CH₂]⁺ |
Table 2: Predicted key fragments in the EI mass spectrum.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
For quantitative analysis in complex matrices, such as biological fluids or drug formulations, a sensitive and specific LC-MS/MS method is recommended.
Experimental Workflow:
Caption: Workflow for LC-MS/MS Quantification.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the compound in methanol at 1 mg/mL.
-
Create a series of calibration standards and quality control (QC) samples by spiking the stock solution into the appropriate matrix.
-
For biological samples, perform protein precipitation with acetonitrile or liquid-liquid extraction with a suitable organic solvent.
-
Evaporate the supernatant/organic layer and reconstitute the residue in the mobile phase.
-
-
Instrumentation and Parameters:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 5 minutes).
-
Injection Volume: 5 µL.
-
MS Ionization: ESI in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The precursor ion would be the protonated molecule [M+H]⁺ at m/z 186.1. Product ions for quantification and qualification would be determined by infusion and fragmentation of a standard solution. A likely transition would be 186.1 -> 155.1 (loss of CH₃NH).
-
This comprehensive set of protocols and application notes provides a robust framework for the mass spectrometric analysis of this compound, enabling its accurate identification, characterization, and quantification in various research and development settings.
References
Application Notes and Protocols: The Role of N-Methyl-(3-chloro-4-methoxy)benzylamine in Parallel Synthesis Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-(3-chloro-4-methoxy)benzylamine is a valuable secondary amine building block for constructing diverse chemical libraries in drug discovery. Its substituted phenyl ring, featuring both a chloro and a methoxy group, offers a scaffold with specific electronic and steric properties that can be exploited to modulate interactions with biological targets.[1] The presence of these groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a final compound.[1] This document provides detailed protocols for incorporating this scaffold into parallel synthesis workflows to rapidly generate libraries of novel compounds for screening. The protocols focus on two of the most robust and frequently used reactions in medicinal chemistry: amide bond formation and reductive amination.[2][3]
Application Note 1: Parallel Synthesis of an Amide Library
Amide bonds are a cornerstone of medicinal chemistry, found in numerous approved drugs due to their high stability and ability to participate in hydrogen bonding.[3] This protocol describes a parallel synthesis workflow to couple this compound with a diverse set of carboxylic acids using a reliable coupling agent.
Experimental Protocol: Parallel Amide Coupling
This protocol is designed for a 96-well plate format.
-
Reagent Stock Solution Preparation:
-
Amine Stock Solution: Prepare a 0.2 M solution of this compound in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Carboxylic Acid Stock Solutions: In separate vials, prepare 0.2 M stock solutions of a diverse library of carboxylic acids in DMF.
-
Coupling Agent Stock Solution: Prepare a 0.22 M solution of a coupling reagent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF.[3]
-
Base Stock Solution: Prepare a 0.6 M solution of N,N-Diisopropylethylamine (DIPEA) in DMF.[3]
-
-
Reaction Assembly (in a 96-well reaction block):
-
To each well, add 200 µL (40 µmol, 1.0 eq) of the appropriate carboxylic acid stock solution.
-
To each well, add 200 µL (40 µmol, 1.0 eq) of the Amine Stock Solution.
-
To each well, add 200 µL (44 µmol, 1.1 eq) of the HATU Stock Solution.
-
Initiate the reaction by adding 200 µL (120 µmol, 3.0 eq) of the DIPEA Stock Solution to each well.[4]
-
-
Reaction and Work-up:
-
Seal the reaction block securely.
-
Shake the block at room temperature for 16 hours.
-
Quench the reaction by adding 500 µL of water to each well.
-
Extract the product by adding 1 mL of ethyl acetate to each well, sealing, and shaking vigorously for 5 minutes.
-
Allow the layers to separate and transfer the organic (upper) layer to a clean 96-well plate for analysis and purification.
-
-
Analysis:
-
Analyze the crude product from each well using LC-MS (Liquid Chromatography-Mass Spectrometry) to determine product formation and purity.
-
Data Presentation: Amide Library Synthesis
The results of the parallel synthesis can be summarized in a table for clear comparison of outcomes.
| Well ID | Carboxylic Acid Input | Molecular Weight ( g/mol ) | Purity (%) (by LC-MS) | Yield (mg) |
| A1 | Acetic Acid | 227.69 | 95 | 7.8 |
| A2 | Benzoic Acid | 289.75 | 92 | 9.1 |
| A3 | 4-Fluorobenzoic Acid | 307.74 | 96 | 10.1 |
| A4 | Thiophene-2-carboxylic acid | 295.78 | 89 | 8.5 |
| ... | ... | ... | ... | ... |
Application Note 2: Parallel Synthesis via Reductive Amination
Reductive amination is a highly efficient and versatile method for forming C-N bonds, converting a secondary amine and a carbonyl compound (aldehyde or ketone) into a more complex tertiary amine in a one-pot reaction.[2][5] This approach avoids issues of over-alkylation that can occur with other methods.[6] This protocol is suitable for reacting this compound with a library of diverse aldehydes.
Experimental Protocol: Parallel Reductive Amination
This protocol is designed for a 96-well plate format.
-
Reagent Stock Solution Preparation:
-
Amine Stock Solution: Prepare a 0.2 M solution of this compound in a solvent such as methanol or dichloroethane (DCE).
-
Aldehyde Stock Solutions: In separate vials, prepare 0.2 M stock solutions of a diverse library of aldehydes in the same solvent.
-
Reducing Agent Solution: Prepare a 0.3 M solution of sodium triacetoxyborohydride (STAB) in the same solvent. Note: STAB should be handled in a dry environment.[6]
-
-
Reaction Assembly (in a 96-well reaction block):
-
To each well, add 250 µL (50 µmol, 1.0 eq) of the Amine Stock Solution.
-
To each well, add 250 µL (50 µmol, 1.0 eq) of the appropriate aldehyde stock solution.
-
Optionally, add 25 µL of acetic acid to each well to catalyze imine formation.
-
Allow the mixture to shake for 1 hour at room temperature to facilitate imine formation.
-
Add 250 µL (75 µmol, 1.5 eq) of the sodium triacetoxyborohydride solution to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 24 hours.
-
Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the product by adding 1 mL of dichloromethane (DCM), sealing, and shaking.
-
Transfer the organic (lower) layer to a clean plate for analysis.
-
Data Presentation: Tertiary Amine Library
Results can be tabulated to provide a clear overview of the synthesized library and its characteristics.
| Well ID | Aldehyde Input | Product MW ( g/mol ) | Purity (%) (by LC-MS) | Biological Activity (IC₅₀, µM) |
| B1 | Formaldehyde | 199.68 | 98 | 1.2 |
| B2 | Benzaldehyde | 275.77 | 94 | 0.8 |
| B3 | 4-Pyridinecarboxaldehyde | 276.76 | 91 | 2.5 |
| B4 | Isobutyraldehyde | 241.76 | 97 | >10 |
| ... | ... | ... | ... | ... |
Visualizations
Workflow for Parallel Synthesis
The following diagram illustrates a generalized workflow for the parallel synthesis protocols described above.
Caption: Generalized workflow for parallel library synthesis.
Example Signaling Pathway: PDE-5 Inhibition
The (3-chloro-4-methoxy)benzylamine core is a key component in the synthesis of Avanafil, a phosphodiesterase-5 (PDE-5) inhibitor.[7][8] This pathway is relevant for compounds derived from this scaffold.
Caption: Signaling pathway of PDE-5 inhibition.
References
- 1. youtube.com [youtube.com]
- 2. jocpr.com [jocpr.com]
- 3. growingscience.com [growingscience.com]
- 4. fishersci.dk [fishersci.dk]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE from its reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound via reductive amination?
A1: The impurity profile largely depends on the reaction conditions. However, common impurities include:
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Unreacted Starting Materials: 3-chloro-4-methoxybenzaldehyde.
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Primary Amine: 3-chloro-4-methoxybenzylamine, especially if ammonia is present or if demethylation occurs.
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Tertiary Amine: N,N-dimethyl-(3-chloro-4-methoxy)benzylamine from over-alkylation.[1]
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Alcohol Byproduct: (3-chloro-4-methoxyphenyl)methanol, from the reduction of the starting aldehyde.
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Imines: Unreduced imine intermediates.
Q2: My crude product is a persistent oil. How can I induce crystallization?
A2: If the free base is an oil, converting it to a hydrochloride salt is a highly effective method for obtaining a crystalline solid.[2] This can be achieved by dissolving the crude oil in a suitable solvent like diethyl ether or ethyl acetate and carefully adding a solution of HCl in the same solvent or bubbling dry HCl gas through it.[2][3] The resulting salt often has a sharp melting point and is easier to handle and purify by recrystallization.
Q3: How can I effectively remove the unreacted 3-chloro-4-methoxybenzaldehyde?
A3: Unreacted aldehyde can be removed through a sodium bisulfite wash during the aqueous workup. In this process, the crude organic layer is washed with a saturated aqueous solution of sodium bisulfite. The bisulfite forms a water-soluble adduct with the aldehyde, which is then partitioned into the aqueous phase and removed.
Q4: What is the best method to separate the target secondary amine from the tertiary amine byproduct?
A4: This is a common challenge. While their polarities are similar, separation is achievable.
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Flash Column Chromatography: Careful flash column chromatography on silica gel can separate the secondary and tertiary amines. Using a gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing polarity, is often successful.[4]
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Hinsberg Test Adaptation: The secondary amine reacts with a sulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride) to form a sulfonamide, while the tertiary amine does not react.[2] The sulfonamide can be separated, and the protecting group can be cleaved to regenerate the pure secondary amine.[2]
Q5: My product yield is significantly lower after silica gel chromatography. What could be the cause?
A5: Amines, being basic, can irreversibly bind to the acidic silica gel, leading to product loss on the column.[5] To mitigate this, you can "deactivate" the silica gel by adding a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonium hydroxide, to your eluent system.[2] Alternatively, using a different stationary phase like neutral or basic alumina can be effective.
Troubleshooting Guides
Problem: Low Purity After Initial Aqueous Workup
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Symptom: Multiple spots are visible on a Thin Layer Chromatography (TLC) plate of the crude product.
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Possible Cause 1: Incomplete reaction.
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Solution: Before purification, ensure the reaction has gone to completion by monitoring with TLC. If starting material is still present, consider extending the reaction time or re-evaluating the stoichiometry of your reagents.
-
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Possible Cause 2: Formation of multiple byproducts (e.g., primary, secondary, and tertiary amines).
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Solution: Optimize the reaction conditions. For reductive amination, using a 1:1 stoichiometry of the aldehyde and methylamine is crucial to minimize over-alkylation.[1]
-
-
Possible Cause 3: Inefficient extraction during workup.
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Solution: Perform a thorough acid-base extraction. This technique is excellent for separating the basic amine product from neutral (e.g., aldehyde, alcohol) or acidic impurities. See the detailed protocol below.
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Problem: Product is Contaminated with Borate Salts
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Symptom: A white, insoluble solid is present in the crude product after using a borohydride reducing agent (e.g., NaBH₄, NaBH₃CN).
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Possible Cause: Incomplete quenching or hydrolysis of borate esters formed during the reaction.
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Solution: During the workup, add the reaction mixture to a sufficient volume of water or a mild acid (e.g., 1M HCl) and stir vigorously to hydrolyze all boron-containing species.[2] Ensure the aqueous phase is basic before the final extraction of the amine product. A filtration step after concentrating the organic layer may also be necessary.
Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Method | Advantages | Disadvantages | Expected Purity |
| Acid-Base Extraction | Excellent for removing neutral and acidic impurities. Scalable. | Ineffective for separating amines of similar basicity (e.g., secondary vs. tertiary). | Moderate (Removes non-basic impurities) |
| Vacuum Distillation | Good for thermally stable, volatile compounds. Can be very effective for large scales. | Product may be thermally labile. Ineffective if impurities have similar boiling points. | >99% (for related primary amine)[6] |
| Column Chromatography | High resolution for separating compounds with different polarities (e.g., aldehyde, alcohol, amines). | Can have lower yields due to product adsorption on silica.[5] Can be time-consuming and uses large solvent volumes. | >98% |
| Crystallization (as HCl salt) | Excellent for achieving very high purity. Yields a stable, solid product. | Requires the product to be a crystalline solid. Some product is lost in the mother liquor. | >99.5% |
Experimental Protocols
Protocol 1: General Acid-Base Extraction
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10 mL per 1 g of crude product).
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Acidification: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 5 mL per 1 g of crude). The amine product will move to the aqueous layer as its hydrochloride salt.
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Removal of Neutral/Acidic Impurities: Combine the aqueous layers. The initial organic layer, now containing neutral or acidic impurities, can be discarded. Wash the combined aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.
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Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the pH is >10.
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Re-extraction: Extract the now basic aqueous solution with a fresh organic solvent (e.g., DCM, 3 x 10 mL per 1 g of crude). The purified free-base amine will move back into the organic layer.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.[2][5]
Protocol 2: Flash Column Chromatography
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Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with your initial, non-polar eluent (e.g., 95:5 Hexanes/Ethyl Acetate).
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Eluent Preparation: Prepare a series of eluents with increasing polarity. To prevent product loss, add ~1% triethylamine to each eluent mixture.
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Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.
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Elution: Begin elution with the least polar solvent mixture. Collect fractions and monitor them by TLC. Gradually increase the eluent polarity to elute compounds of increasing polarity. The target N-methyl amine will typically elute after the tertiary amine and before any primary amine or alcohol.
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Fraction Pooling: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for addressing common impurities during purification.
Caption: Visual guide to the acid-base extraction process for amine purification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-Methyl-(3-chloro-4-methoxy)benzylamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-methyl-(3-chloro-4-methoxy)benzylamine, a key intermediate in pharmaceutical development. The primary focus is on the widely used reductive amination of 3-chloro-4-methoxybenzaldehyde with methylamine.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Imine Formation | The initial reaction between the aldehyde and methylamine to form the imine intermediate is crucial. Ensure the reaction pH is slightly acidic (around 5-6) to facilitate this step. Adding a catalytic amount of acetic acid can be beneficial. Also, consider removing water as it is a byproduct of imine formation; using molecular sieves can drive the equilibrium towards the imine. |
| Incorrect Reducing Agent | The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can reduce the starting aldehyde to an alcohol, lowering the yield of the desired amine. Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they selectively reduce the imine.[1][2][3] |
| Decomposition of Reagents | Ensure the 3-chloro-4-methoxybenzaldehyde is pure and not oxidized to the corresponding carboxylic acid. Methylamine solutions should be fresh, as their concentration can decrease over time. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the reaction time or gently warming the reaction mixture. |
Problem 2: Presence of Significant Impurities
| Possible Cause | Troubleshooting Steps |
| Over-alkylation (Formation of Tertiary Amine) | The desired secondary amine product can react further with the starting aldehyde to form a tertiary amine. To minimize this, use a slight excess of methylamine (1.1-1.5 equivalents). A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can also reduce over-alkylation.[3] |
| Formation of 3-chloro-4-methoxybenzyl alcohol | This occurs if the reducing agent is too strong and reduces the starting aldehyde. Switch to a milder reducing agent like NaBH(OAc)₃.[2] |
| Unreacted Starting Material | If unreacted aldehyde or methylamine is present, ensure the stoichiometry of the reagents is correct and that the reaction has been allowed to proceed to completion. |
| Hydrolysis of Imine | During workup, the imine intermediate can hydrolyze back to the aldehyde and amine. Ensure the workup is performed efficiently and avoid prolonged exposure to aqueous acidic or basic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the reductive amination of 3-chloro-4-methoxybenzaldehyde with methylamine. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.
Q2: Which reducing agent is best for this synthesis?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent. It is mild enough to not significantly reduce the starting aldehyde but is highly effective at reducing the imine intermediate. This selectivity leads to higher yields and fewer byproducts. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Sodium borohydride (NaBH₄) can be used, but care must be taken to control the reaction conditions to minimize aldehyde reduction.[1][2][3]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable eluent system (e.g., ethyl acetate/hexanes) to separate the starting aldehyde, the imine intermediate, and the final amine product. Staining with potassium permanganate can help visualize the spots. LC-MS can also be used for more detailed analysis.
Q4: What are the typical workup and purification procedures?
A4: A typical workup involves quenching the reaction with water or a mild base (like sodium bicarbonate solution), followed by extraction of the product into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is then washed with brine, dried over an anhydrous salt (like sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Q5: What are the main safety precautions for this synthesis?
A5: Methylamine is a flammable and corrosive gas, often used as a solution in a solvent. Handle it in a well-ventilated fume hood. The reducing agents can be moisture-sensitive and may release flammable hydrogen gas upon contact with water or acids. Sodium cyanoborohydride can release toxic hydrogen cyanide gas under acidic conditions. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
Table 1: Comparison of Reducing Agents for the Reductive Amination of 3-chloro-4-methoxybenzaldehyde with Methylamine (Representative Data)
| Reducing Agent | Solvent | Additive | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| NaBH(OAc)₃ | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Acetic Acid (catalytic) | 85-95 | >95 | High selectivity for imine reduction, minimal side products.[1][2][3] | Moisture sensitive, relatively expensive. |
| NaBH₃CN | Methanol (MeOH) | Acetic Acid (to maintain pH 5-6) | 75-85 | >90 | Effective and tolerant of various functional groups. | Highly toxic, potential for hydrogen cyanide release. |
| NaBH₄ | Methanol (MeOH) | None | 60-75 | 85-90 | Inexpensive and readily available. | Can reduce the starting aldehyde, leading to alcohol byproduct.[2] |
Note: The data presented are typical and may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
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Imine Formation: To a solution of 3-chloro-4-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add a solution of methylamine (1.2 eq, as a solution in THF or ethanol) and a catalytic amount of glacial acetic acid (0.1 eq).
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Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.
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Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.
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Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: N-Methylation of 3-Chloro-4-methoxybenzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of 3-chloro-4-methoxybenzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the N-methylation of 3-chloro-4-methoxybenzylamine using the Eschweiler-Clarke reaction (formaldehyde and formic acid)?
A1: The Eschweiler-Clarke reaction is a reductive amination process known for its high selectivity in producing tertiary amines from primary amines. The primary side products are typically related to incomplete reaction or secondary reactions of the starting material and reagents. The most common side products include:
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N-methyl-3-chloro-4-methoxybenzylamine (Mono-methylated product): This is an intermediate in the reaction. Incomplete reaction due to insufficient reagents, low temperature, or short reaction time can result in the accumulation of this product.
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N-formyl-3-chloro-4-methoxybenzylamine: Formic acid can act as a formylating agent, leading to the formation of the corresponding formamide.[1] This is more likely to occur under certain conditions and can be minimized by controlling the reaction parameters.
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Unreacted 3-chloro-4-methoxybenzylamine: If the reaction does not go to completion, the starting material will remain in the reaction mixture.
Q2: Is the formation of a quaternary ammonium salt a significant side product in the Eschweiler-Clarke reaction?
A2: No, the formation of a quaternary ammonium salt is not a significant side product in the Eschweiler-Clarke reaction. The reaction mechanism involves the formation of an iminium ion from the tertiary amine and formaldehyde, which is not possible. Therefore, the reaction naturally stops at the tertiary amine stage.[2] This is a key advantage of this method over using alkylating agents like methyl iodide.
Q3: Can other side reactions, such as those involving the aromatic ring, occur under Eschweiler-Clarke conditions?
A3: While the primary reaction occurs at the amino group, the acidic and heated conditions of the Eschweiler-Clarke reaction could potentially lead to other side reactions, although they are less commonly reported for this specific substrate. Given that the aromatic ring of 3-chloro-4-methoxybenzylamine is activated by the methoxy group, there is a theoretical possibility of electrophilic substitution on the ring by formaldehyde or other electrophilic species present. However, this is not a commonly observed side reaction.
Q4: How can I differentiate between the desired N,N-dimethyl product and the N-methyl and N-formyl side products?
A4: These products can be differentiated using standard analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): The products will have different retention times and distinct mass spectra. The molecular weight of the N,N-dimethyl product will be higher than the N-methyl product, and both will be different from the N-formyl product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful. The number and integration of the methyl protons on the nitrogen will distinguish the N-methyl (one singlet, ~3H) and N,N-dimethyl (one singlet, ~6H) products. The N-formyl product will show a characteristic singlet for the formyl proton (~8 ppm).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete reaction (high levels of starting material and/or mono-methylated product) | Insufficient amount of formaldehyde or formic acid. | Use a molar excess of both formaldehyde and formic acid. A common ratio is 2-3 equivalents of formaldehyde and 2-3 equivalents of formic acid per mole of amine. |
| Low reaction temperature. | The Eschweiler-Clarke reaction is typically performed at or near the boiling point of the aqueous solution.[2] Ensure the reaction temperature is maintained at 80-100 °C. | |
| Short reaction time. | Monitor the reaction progress using TLC or GC-MS and ensure it is heated for a sufficient duration (typically several hours) until the starting material and mono-methylated intermediate are consumed. | |
| Significant formation of N-formyl side product | Reaction conditions favoring formylation. | While some formylation can occur, ensuring a sufficient excess of formaldehyde and maintaining a high enough temperature to favor the reductive amination pathway can help minimize this. The Leuckart-Wallach reaction, which is related, is known to sometimes produce N-formylated byproducts.[3] |
| Presence of other unexpected side products | Degradation of starting material or product. | Ensure the reaction temperature does not significantly exceed 100 °C. Prolonged heating at very high temperatures could lead to decomposition. |
| Impurities in the starting material. | Use high-purity 3-chloro-4-methoxybenzylamine. Impurities could lead to the formation of unexpected byproducts. |
Data Presentation
The following table presents hypothetical but realistic quantitative data for the N-methylation of 3-chloro-4-methoxybenzylamine under different reaction conditions to illustrate how such data would be structured for comparison.
| Condition | Starting Material (%) | N-methyl-3-chloro-4-methoxybenzylamine (%) | N,N-dimethyl-3-chloro-4-methoxybenzylamine (%) | N-formyl-3-chloro-4-methoxybenzylamine (%) |
| A: 2 eq. HCHO, 2 eq. HCOOH, 80°C, 4h | 15 | 35 | 45 | 5 |
| B: 3 eq. HCHO, 3 eq. HCOOH, 100°C, 8h | <1 | 5 | 93 | 1 |
| C: 2 eq. HCHO, 3 eq. HCOOH, 100°C, 8h | 2 | 10 | 85 | 3 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Detailed Methodology for the N,N-dimethylation of 3-chloro-4-methoxybenzylamine via Eschweiler-Clarke Reaction
This protocol is adapted from general procedures for the Eschweiler-Clarke reaction of primary amines.[4]
Materials:
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3-chloro-4-methoxybenzylamine
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Formaldehyde (37% aqueous solution)
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Formic acid (88-98%)
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Dichloromethane (DCM) or other suitable organic solvent
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Separatory funnel
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-methoxybenzylamine (1.0 eq).
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Add formic acid (3.0 eq) to the flask.
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Slowly add formaldehyde solution (3.0 eq) to the mixture. The addition may be exothermic.
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Heat the reaction mixture to 100 °C and maintain it at reflux for 6-12 hours. The progress of the reaction should be monitored by TLC or GC-MS until the starting material and the mono-methylated intermediate are no longer observed.
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After the reaction is complete, cool the mixture to room temperature.
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Carefully basify the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~8-9.
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Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N,N-dimethyl-3-chloro-4-methoxybenzylamine.
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The crude product can be purified by column chromatography on silica gel if necessary.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the N,N-dimethylation of 3-chloro-4-methoxybenzylamine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the N-methylation of 3-chloro-4-methoxybenzylamine.
References
Optimizing reaction conditions for N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of N-methyl-(3-chloro-4-methoxy)benzylamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is through the reductive amination of the corresponding primary amine, (3-chloro-4-methoxy)benzylamine, using formaldehyde as the methyl source. This method is favored due to its high selectivity and the widespread availability of the starting materials.
Q2: What are the typical starting materials for this synthesis?
A2: The primary starting material is (3-chloro-4-methoxy)benzylamine. This precursor can be synthesized via several routes, including the reduction of 3-chloro-4-methoxybenzonitrile or the reductive amination of 3-chloro-4-methoxybenzaldehyde.[1] Formaldehyde is used as the source of the methyl group, and a reducing agent such as sodium borohydride is required to complete the reaction.
Q3: What are the main challenges in this synthesis?
A3: Key challenges include controlling the extent of methylation to avoid the formation of the tertiary amine (N,N-dimethyl-(3-chloro-4-methoxy)benzylamine), ensuring complete reaction of the starting materials, and purification of the final product from byproducts and unreacted reagents.
Troubleshooting Guide
Problem 1: Low yield of the desired N-methylated product.
| Potential Cause | Suggested Solution |
| Incomplete imine formation | The reaction between the primary amine and formaldehyde to form the intermediate iminium ion is an equilibrium process. To drive the reaction forward, consider adding a dehydrating agent like anhydrous magnesium sulfate or performing the reaction in a solvent that allows for azeotropic removal of water. |
| Suboptimal pH | The formation of the iminium ion is often favored under mildly acidic conditions. However, the optimal pH can be substrate-dependent. A trial run with slight variations in pH might be necessary. |
| Ineffective reducing agent | The choice and quality of the reducing agent are critical. Sodium borohydride (NaBH₄) is a common choice, but for more sensitive substrates or to avoid reduction of the starting aldehyde (if present as an impurity), a milder agent like sodium triacetoxyborohydride (NaBH(OAc)₃) can be used.[2] Ensure the reducing agent is fresh and has been stored under appropriate conditions. |
| Premature reduction of formaldehyde | If using a strong reducing agent like NaBH₄, it might reduce the formaldehyde before it can react with the amine. To circumvent this, consider a stepwise approach where the imine is allowed to form first before the addition of the reducing agent.[3] |
Problem 2: Significant formation of the di-methylated byproduct (tertiary amine).
| Potential Cause | Suggested Solution |
| High reactivity of the secondary amine | The newly formed N-methylated secondary amine can be more nucleophilic than the starting primary amine, leading to a second methylation. |
| Reaction stoichiometry | Carefully control the stoichiometry of the reactants. Using a slight excess of the primary amine relative to formaldehyde can help minimize over-methylation. |
| Reaction conditions | Lowering the reaction temperature and reducing the reaction time can sometimes favor the mono-methylated product. Close monitoring of the reaction progress by TLC or GC-MS is recommended. |
Problem 3: Presence of unreacted (3-chloro-4-methoxy)benzylamine in the final product.
| Potential Cause | Suggested Solution |
| Insufficient formaldehyde or reducing agent | Ensure that at least one equivalent of formaldehyde and a sufficient amount of the reducing agent are used. A slight excess of both may be necessary to drive the reaction to completion. |
| Short reaction time or low temperature | The reaction may not have proceeded to completion. Monitor the reaction progress and consider extending the reaction time or moderately increasing the temperature. |
Problem 4: Difficulty in purifying the final product.
| Potential Cause | Suggested Solution |
| Similar polarity of product and byproducts | The starting primary amine, the desired secondary amine, and the tertiary amine byproduct can have similar polarities, making chromatographic separation challenging. |
| Work-up procedure | An acidic work-up can protonate all amine species, allowing for their extraction into an aqueous layer and separation from non-basic impurities. Subsequent basification and extraction can recover the free amines. Fractional distillation under reduced pressure can also be an effective purification method.[3][4] |
| Chromatography conditions | If column chromatography is necessary, careful selection of the eluent system is crucial. A gradient elution may be required to achieve good separation. Adding a small amount of a volatile base like triethylamine to the eluent can help to prevent tailing of the amines on the silica gel.[5] |
Experimental Protocols
Synthesis of (3-chloro-4-methoxy)benzylamine (Precursor)
A common route to the precursor involves the chlorination of 3-chloro-4-methoxybenzyl alcohol followed by amination.[6][7]
Step 1: Synthesis of 3-chloro-4-methoxybenzyl chloride
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Dissolve 3-chloro-4-methoxybenzyl alcohol in a suitable solvent such as tetrahydrofuran (THF).
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Add phosphorus oxychloride (1.0-1.5 molar equivalents) to the solution.[1]
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Heat the reaction mixture to 35-45°C and monitor the reaction progress by TLC.[1]
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Upon completion, carefully quench the reaction with an aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Synthesis of 3-chloro-4-methoxybenzenemethanamine
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Dissolve the crude 3-chloro-4-methoxybenzyl chloride in ethanol.
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Add hexamethylenetetramine (1.0-1.2 molar equivalents) and heat the mixture to 60-75°C to form the quaternary ammonium salt.[1]
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After cooling, the salt can be isolated by filtration.
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Hydrolyze the quaternary ammonium salt by heating with aqueous hydrochloric acid.
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After hydrolysis, basify the solution with potassium hydroxide and extract the desired primary amine with an organic solvent.
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Purify the product by distillation under reduced pressure.
Reductive N-Methylation of (3-chloro-4-methoxy)benzylamine
The following is a general protocol for the N-methylation of a substituted benzylamine using formaldehyde and sodium borohydride. Researchers should optimize the conditions for their specific setup.
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Reaction Setup: In a round-bottom flask, dissolve (3-chloro-4-methoxy)benzylamine (1 equivalent) in a suitable solvent like methanol or ethanol.
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Addition of Formaldehyde: To the stirred solution, add an aqueous solution of formaldehyde (37%, 1.0-1.2 equivalents) dropwise at room temperature.
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Imine Formation: Stir the mixture for 1-2 hours at room temperature to allow for the formation of the intermediate iminium ion. The progress can be monitored by TLC.
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Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.0-1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.
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Reaction Completion: After the addition of sodium borohydride is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.
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Extraction: Add an aqueous solution of sodium hydroxide to the residue to make it basic (pH > 10). Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.[4]
Quantitative Data
The following table summarizes typical reaction parameters for the reductive amination of benzylamine derivatives. Actual values for the synthesis of this compound may vary and require optimization.
| Parameter | Typical Range | Notes |
| Reactant Ratio (Amine:Formaldehyde) | 1 : 1.0 - 1.2 | A slight excess of formaldehyde can ensure complete conversion of the primary amine. |
| Reducing Agent (Equivalents) | 1.0 - 1.5 | Sufficient reducing agent is needed to reduce the iminium ion. |
| Reaction Temperature | 0°C to Room Temperature | The reduction step is often performed at a lower temperature to control the reaction rate. |
| Reaction Time | 2 - 24 hours | Reaction completion should be monitored by an appropriate analytical technique (e.g., TLC, GC-MS). |
| Yield | 60 - 95% | Yields are highly dependent on the substrate, reaction conditions, and purification method. |
Visualizations
Experimental Workflow for N-Methylation
Caption: General experimental workflow for the reductive N-methylation of (3-chloro-4-methoxy)benzylamine.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Synthesis of N-Methyl-(3-chloro-4-methoxy)benzylamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-methyl-(3-chloro-4-methoxy)benzylamine. The focus is on addressing challenges related to over-methylation and providing actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound, and what are the primary challenges?
A1: The most prevalent method is the reductive amination of 3-chloro-4-methoxybenzaldehyde with methylamine, or the N-methylation of the primary amine, 3-chloro-4-methoxybenzylamine. A common approach for N-methylation is the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][2][3][4] The primary challenge in synthesizing the target secondary amine is over-methylation, which leads to the formation of the tertiary amine, N,N-dimethyl-(3-chloro-4-methoxy)benzylamine, as a significant byproduct.[5] Controlling the reaction to favor mono-methylation is critical for achieving high purity and yield of the desired product.[6]
Q2: How can I minimize the formation of the N,N-dimethyl tertiary amine byproduct during the Eschweiler-Clarke reaction?
A2: While the Eschweiler-Clarke reaction can be driven to produce tertiary amines, selective mono-methylation of a primary amine can be achieved by carefully controlling the reaction parameters.[7] Key strategies include:
-
Stoichiometry: Use a controlled molar ratio of formaldehyde to the primary amine. A slight excess of formaldehyde is needed, but a large excess will favor di-methylation.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity towards the mono-methylated product, although this may also decrease the reaction rate.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS to stop the reaction once the formation of the desired secondary amine is maximized and before significant amounts of the tertiary amine are produced.
-
pH Control: The pH of the reaction medium can influence the rate of imine formation and reduction. Mildly acidic conditions are generally favorable for the initial condensation step.[8]
Q3: Are there alternative methods to the Eschweiler-Clarke reaction for a more selective mono-N-methylation?
A3: Yes, several alternative methods can provide higher selectivity for mono-methylation. One effective strategy is a stepwise reductive amination. This involves first reacting 3-chloro-4-methoxybenzylamine with one equivalent of an acetylating agent, followed by reduction of the resulting amide. Another approach is to use a milder reducing agent that selectively reduces the intermediate iminium ion in the presence of the carbonyl compound, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[5][8][9] Additionally, catalytic methods using methanol as the methylating agent over heterogeneous nickel catalysts have shown promise for selective mono-N-methylation.[10]
Q4: How can I effectively separate the desired N-methyl secondary amine from the N,N-dimethyl tertiary amine byproduct?
A4: Separation of the mono-methylated and di-methylated products can be achieved through column chromatography on silica gel. The polarity difference between the secondary and tertiary amines allows for their separation. The tertiary amine is generally less polar and will elute first. Careful selection of the eluent system is crucial for good resolution. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective.
Q5: What analytical techniques are best for monitoring the reaction and quantifying the ratio of mono- to di-methylated product?
A5: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction by observing the disappearance of starting material and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and identification of the volatile amine products, allowing for quantification of the product ratio.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the components of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for distinguishing between the N-methyl and N,N-dimethyl products. The chemical shift and integration of the methyl protons will clearly indicate the presence and relative amounts of each species. For this compound, the N-methyl group will appear as a singlet, while for the N,N-dimethyl derivative, the two methyl groups will also appear as a singlet but with a different chemical shift and a larger integration value relative to other protons in the molecule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion of starting amine | 1. Inactive reducing agent.2. Reaction temperature too low.3. Inappropriate pH for iminium ion formation. | 1. Use fresh reducing agent.2. Gradually increase the reaction temperature while monitoring for side product formation.3. Adjust the pH to a mildly acidic range (pH 4-6) using a suitable acid like acetic acid.[8] |
| High percentage of N,N-dimethyl byproduct (Over-methylation) | 1. Excess formaldehyde used.2. Reaction time too long.3. High reaction temperature favoring di-methylation. | 1. Reduce the molar equivalents of formaldehyde relative to the primary amine.2. Monitor the reaction closely and quench it once the desired product is maximized.3. Attempt the reaction at a lower temperature. |
| Formation of unknown impurities | 1. Degradation of starting materials or products.2. Side reactions due to excessive heat. | 1. Ensure the purity of all reagents and solvents.2. Conduct the reaction at the lowest effective temperature. |
| Difficulty in product isolation/purification | 1. Inefficient extraction from the aqueous phase.2. Poor separation during column chromatography. | 1. Ensure the aqueous phase is sufficiently basic (pH > 11) during extraction to deprotonate the amine and increase its solubility in the organic solvent.2. Optimize the solvent system for column chromatography; a less polar eluent may be needed to achieve better separation. |
Experimental Protocols
Protocol 1: Selective Mono-N-methylation via Eschweiler-Clarke Reaction
This protocol is optimized for the selective synthesis of the secondary amine.
-
Reaction Setup: To a solution of 3-chloro-4-methoxybenzylamine (1.0 eq) in formic acid (3.0 eq), add a 37% aqueous solution of formaldehyde (1.1 eq) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to 60-70 °C. Monitor the reaction progress by TLC every hour.
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and carefully add it to a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Extract the aqueous layer three times with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Analysis of Methylation Products by ¹H NMR
-
Sample Preparation: Dissolve a small amount of the purified product or a crude reaction sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
This compound: Look for a singlet corresponding to the three protons of the N-methyl group.
-
N,N-dimethyl-(3-chloro-4-methoxy)benzylamine: Identify a singlet corresponding to the six protons of the two N-methyl groups.[11]
-
Quantification: The ratio of the mono-methylated to the di-methylated product can be determined by comparing the integration values of their respective N-methyl proton signals.
-
Visualizations
Caption: Synthetic pathway for N-methylation showing the desired product and the over-methylation byproduct.
Caption: A logical workflow for troubleshooting over-methylation issues in the synthesis.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 3. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. docsdrive.com [docsdrive.com]
Technical Support Center: Column Chromatography Purification of N-Methyl-(3-chloro-4-methoxy)benzylamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of N-Methyl-(3-chloro-4-methoxy)benzylamine using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Q1: Why is my purified compound showing significant peak tailing or streaking on the TLC plate and during column chromatography?
A1: Peak tailing or streaking of amines on silica gel is a common issue caused by the interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface.[1][2] These interactions lead to strong, non-uniform binding, which results in poor separation and broad peaks.[2]
Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common choice is 0.5-2% triethylamine (TEA) in your solvent system (e.g., Ethyl Acetate/Hexane with 1% TEA).[1][3] Ammonia in methanol can also be used, but TEA is often preferred as it is easier to remove under vacuum.[3][4]
-
Alternative Stationary Phase: If tailing persists, consider using a different stationary phase.
-
Amine-functionalized silica: This is often the best choice for purifying amines as it minimizes the acidic interactions.[1]
-
Neutral or basic alumina: These are also effective alternatives to standard silica gel for amine purification.[4]
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Deactivated Silica Gel: You can pre-treat your silica gel by flushing the packed column with a solvent system containing triethylamine before loading your sample.[5]
-
Q2: My yield of this compound is very low after column chromatography, although the reaction seemed to be high-yielding. Where is my product going?
A2: Low recovery of basic amines from a silica gel column can be due to irreversible adsorption onto the acidic stationary phase.[2] The strong interaction between the amine and the silanol groups can prevent the compound from eluting completely.
Solutions:
-
Use a Modified Mobile Phase or Alternative Stationary Phase: As detailed in Q1, using a mobile phase with triethylamine or switching to an amine-functionalized or alumina column will significantly reduce product loss due to irreversible binding.[1][4]
-
Increase Eluent Polarity: If you are using a modified mobile phase and still experiencing low recovery, a gradual increase in the polarity of your eluent (e.g., by increasing the percentage of ethyl acetate or adding a small amount of methanol) may be necessary to elute your compound. Be cautious not to increase polarity so much that you co-elute impurities.
Q3: I am having trouble separating my product from the unreacted starting material, 3-chloro-4-methoxybenzaldehyde. How can I improve this separation?
A3: The starting aldehyde is less polar than the product amine. However, if they are co-eluting, you need to optimize your solvent system to increase the separation (ΔRf).
Solutions:
-
Optimize Your Solvent System: Systematically test different ratios of your mobile phase components (e.g., Ethyl Acetate/Hexane) using TLC. Aim for an Rf value of around 0.2-0.3 for your product, which should provide good separation from less polar impurities.[5]
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Use a Gradient Elution: Start with a less polar solvent system to elute the aldehyde first, and then gradually increase the polarity to elute your desired amine.[5] For example, you could start with 10% Ethyl Acetate in Hexane and gradually increase to 30-40% Ethyl Acetate.
-
Consider a Different Solvent System: If Ethyl Acetate/Hexane is not providing adequate separation, you could try other systems like Dichloromethane/Methanol, again with the addition of a basic modifier.[1]
Q4: How can I remove the primary amine, 3-chloro-4-methoxybenzylamine, which may have formed as a byproduct?
A4: The primary amine is more polar than your desired secondary amine and should be more retained on the silica gel column.
Solutions:
-
Careful Fraction Collection: With a well-chosen solvent system, the secondary amine should elute before the primary amine. Monitor your fractions carefully using TLC to identify where the separation occurs.
-
Gradient Elution: A shallow gradient of increasing polarity will help to resolve the secondary and primary amines effectively.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: While standard silica gel (230-400 mesh) can be used with a modified mobile phase, an amine-functionalized silica gel is often the most effective choice for purifying basic compounds like secondary amines.[1] It leads to better peak shapes and higher recovery without the need for mobile phase additives. Neutral or basic alumina are also good alternatives.[4]
Q2: How do I choose the optimal mobile phase for my column?
A2: The best way to determine the optimal mobile phase is by running several small-scale tests on TLC plates.
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Prepare solutions of your crude product in a suitable solvent.
-
Spot the solutions on different TLC plates.
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Run the plates in different solvent systems (e.g., varying ratios of Ethyl Acetate/Hexane, Dichloromethane/Methanol). Always add 0.5-2% triethylamine to the solvent mixture.
-
The ideal solvent system will give your product an Rf value of approximately 0.2-0.3, with good separation from impurities.
Q3: Can I use a solvent system containing methanol to purify my amine on silica gel?
A3: Yes, solvent systems containing methanol (e.g., Dichloromethane/Methanol with 1% TEA) are often used for more polar amines.[1] However, be aware that high concentrations of methanol can sometimes lead to the dissolution of some silica gel, which may contaminate your final product.[3] It is generally best to start with less polar solvent systems and only add methanol if necessary to elute your compound.
Q4: How can I tell if my compound is decomposing on the silica gel column?
A4: You can check for decomposition by performing a simple stability test on a TLC plate.
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Dissolve your crude product in a solvent and spot it on a TLC plate.
-
Let the spot dry completely.
-
Allow the TLC plate to sit for 30-60 minutes.
-
Develop the TLC plate as you normally would.
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If you see new spots or significant streaking that were not present in the initial crude mixture, your compound may be sensitive to the acidic silica. In this case, using a deactivated silica gel, amine-functionalized silica, or alumina is highly recommended.[5]
Data Presentation
The following table provides typical column chromatography parameters for the purification of N-methylated benzylamines, which can be used as a starting point for optimizing the purification of this compound.
| Compound Type | Stationary Phase | Mobile Phase System | Typical Gradient | Key Considerations |
| N-Methyl Benzylamine | Silica Gel (230-400 mesh) | Ethyl Acetate / Hexane + 1% Triethylamine | 10% to 50% Ethyl Acetate | Good for general purification; TEA is essential to prevent tailing. |
| Polar N-Methyl Arylamine | Silica Gel (230-400 mesh) | Dichloromethane / Methanol + 1% Triethylamine | 2% to 10% Methanol | Use for more polar amines that do not move in EtOAc/Hexane. |
| Acid-Sensitive N-Methyl Benzylamine | Amine-functionalized Silica Gel | Ethyl Acetate / Hexane | 10% to 50% Ethyl Acetate | Ideal for preventing decomposition and improving peak shape without additives. |
| General N-Methyl Benzylamine | Neutral Alumina | Ethyl Acetate / Hexane | 5% to 40% Ethyl Acetate | A good alternative to silica gel, especially if decomposition is observed. |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification
This protocol assumes a crude reaction mixture from the reductive amination of 3-chloro-4-methoxybenzaldehyde with methylamine, containing the desired product, unreacted aldehyde, and potentially the primary amine byproduct.
1. Preparation:
-
TLC Analysis: Determine the optimal solvent system as described in FAQ Q2. A typical starting point is 20% Ethyl Acetate in Hexane with 1% Triethylamine.
-
Slurry Preparation: In a beaker, add silica gel (e.g., 50g for 1g of crude material) to your chosen mobile phase. Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into your chromatography column, ensuring there are no air bubbles. Allow the silica to settle into a packed bed, and then add a thin layer of sand on top.
2. Sample Loading:
-
Dissolve your crude product (e.g., 1g) in a minimal amount of dichloromethane or your mobile phase.
-
In a separate flask, add a small amount of silica gel (2-3g) and your dissolved crude product.
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica gel. This is the dry-loading method.[5]
-
Carefully add this powder to the top of your packed column. Add another thin layer of sand on top of the sample layer.
3. Elution:
-
Carefully add your mobile phase to the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
If using a gradient, start with a lower polarity solvent and gradually increase the polarity as the column runs.
-
Monitor the fractions by TLC to determine which ones contain your purified product.
4. Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove any residual solvent and triethylamine.
Mandatory Visualization
Caption: Workflow for the column chromatography purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues with amines.
References
Technical Support Center: Recrystallization of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE
This technical support guide provides troubleshooting advice and frequently asked questions for the recrystallization of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added). | Boil off some of the solvent to concentrate the solution. Once concentrated, allow it to cool again. Be cautious not to evaporate too much solvent, which could cause the compound to "oil out".[1][2][3] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid. Alternatively, add a "seed" crystal of the pure compound if available.[1] | |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of larger, purer crystals.[3] | |
| The compound "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil. Add a small amount of a "poorer" solvent (one in which the compound is less soluble) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly. This mixed solvent system may lower the overall boiling point and encourage crystallization.[3][4] |
| The compound is significantly impure. | Consider pre-purification by another method, such as column chromatography, before attempting recrystallization.[3] | |
| Low recovery of the purified compound. | Too much solvent was used initially. | Use the minimum amount of hot solvent required to fully dissolve the compound.[1][2] |
| The crystals were washed with a solvent that was not cold enough. | Always use an ice-cold solvent to wash the crystals during filtration to minimize re-dissolving the product.[1] | |
| Premature crystallization occurred during hot filtration. | Ensure the funnel and receiving flask are pre-heated before filtration. Use a slight excess of hot solvent to prevent the compound from crystallizing on the filter paper. This excess can be boiled off before the final cooling step.[5][6] | |
| The resulting crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as too much can also adsorb the desired compound.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[2][4] For substituted benzylamines, a good starting point would be to test polar protic solvents like ethanol or methanol, or a mixed solvent system such as ethanol/water or toluene/hexane.[4][7] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair.
Q2: How can I perform a mixed-solvent recrystallization?
A2: Dissolve your compound in a minimal amount of a "good" solvent (one in which it is readily soluble) at its boiling point. Then, add a "poor" solvent (one in which it is insoluble) dropwise to the hot solution until it becomes persistently cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[2][6]
Q3: My compound is an amine. Are there any special considerations?
A3: Amines can be susceptible to oxidation, which may lead to discoloration. It is advisable to work relatively quickly and avoid prolonged heating.[8] Alternatively, consider converting the amine to its hydrochloride salt, which is often a more stable, crystalline solid, and recrystallize the salt. The free base can be regenerated after purification if necessary.[8][9]
Q4: What is a typical recovery rate for recrystallization?
A4: A 100% recovery is not possible because the compound will always have some solubility in the cold solvent.[1][2] A typical recovery rate can range from 70% to 90%, but this is highly dependent on the specific compound, the chosen solvent, and the carefulness of the technique.
Experimental Protocol: Single-Solvent Recrystallization
This is a general procedure and may need to be optimized for this compound.
-
Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution.[5]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]
-
Hot Filtration: Pre-heat a funnel and a clean receiving flask. Place a piece of fluted filter paper in the funnel and filter the hot solution to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[5]
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
-
Drying: Allow the crystals to dry completely under vacuum.
Recrystallization Workflow
Caption: A workflow diagram for a standard recrystallization procedure.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
Technical Support Center: Synthesis of N-Methyl-(3-chloro-4-methoxy)benzylamine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of N-Methyl-(3-chloro-4-methoxy)benzylamine, focusing on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A common and effective route involves a two-stage process. The synthesis typically starts with the preparation of the primary amine, 3-chloro-4-methoxybenzylamine, from precursors like 3-chloro-4-methoxybenzyl alcohol or 3-chloro-4-methoxybenzaldehyde.[1][2] This primary amine is then N-methylated to yield the final product.
Q2: Which method is recommended for the N-methylation of 3-chloro-4-methoxybenzylamine?
A2: Reductive amination is a widely used and efficient method for the N-methylation of primary amines. This can be achieved using formaldehyde as the methyl source and a suitable reducing agent, such as sodium borohydride or formic acid (in a process known as the Eschweiler-Clarke reaction).
Q3: What are the critical parameters to control during the synthesis to ensure high yield and purity?
A3: Key parameters to control include reaction temperature, the molar ratio of reactants, reaction time, and the choice of solvent and catalyst. Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) is also crucial for determining the optimal reaction time and preventing the formation of byproducts.[2]
Q4: How can the final product, this compound, be purified?
A4: The final product is typically purified using column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities present. Distillation under reduced pressure is another potential method for purification, especially for larger quantities.
Synthesis Pathway and Troubleshooting
The synthesis of this compound is presented here as a two-stage process:
Stage 1: Synthesis of 3-chloro-4-methoxybenzylamine Stage 2: N-methylation of 3-chloro-4-methoxybenzylamine
Below are the experimental protocols, troubleshooting guides, and data tables for each stage.
Stage 1: Synthesis of 3-chloro-4-methoxybenzylamine from 3-chloro-4-methoxybenzyl Alcohol
This route is a reliable method for producing the primary amine intermediate with good yield and purity.[1][2]
Step 1a: Chlorination of 3-chloro-4-methoxybenzyl alcohol
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In a reaction vessel, dissolve 3-chloro-4-methoxybenzyl alcohol in a suitable solvent like tetrahydrofuran (THF).
-
Slowly add phosphorus oxychloride (POCl₃) to the solution while maintaining the temperature between 35-45°C.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction mixture with water and extract the product, 3-chloro-4-methoxybenzyl chloride, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 1b: Formation of Quaternary Ammonium Salt and Hydrolysis
-
Dissolve the crude 3-chloro-4-methoxybenzyl chloride in ethanol.
-
Add hexamethylenetetramine to the solution and heat the mixture to 60-75°C to form the quaternary ammonium salt.[1][3]
-
Once the salt formation is complete, add hydrochloric acid to hydrolyze the salt, maintaining the temperature at 40-50°C.[2][3]
-
After hydrolysis, cool the reaction mixture and basify with an aqueous solution of potassium hydroxide to a pH above 10.
-
Extract the desired product, 3-chloro-4-methoxybenzylamine, with a suitable organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation.[3]
| Issue | Possible Cause | Suggested Solution |
| Low yield of 3-chloro-4-methoxybenzyl chloride (Step 1a) | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC. Extend the reaction time if necessary. |
| Degradation of the product during workup. | Use a milder quenching method and avoid excessive heat during solvent removal. | |
| Formation of multiple products in Step 1a | Reaction temperature too high. | Maintain the reaction temperature strictly within the recommended range of 35-45°C.[1] |
| Low yield of 3-chloro-4-methoxybenzylamine (Step 1b) | Incomplete formation of the quaternary ammonium salt. | Ensure the molar ratio of 3-chloro-4-methoxybenzyl chloride to hexamethylenetetramine is appropriate (typically 1:1 to 1:1.2).[3] |
| Incomplete hydrolysis of the quaternary ammonium salt. | Ensure sufficient acid is used for hydrolysis and allow for adequate reaction time at 40-50°C.[2][3] | |
| Product is difficult to extract from the aqueous layer | Incorrect pH during extraction. | Ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine and increase its solubility in the organic solvent. |
| Parameter | Step 1a: Chlorination | Step 1b: Amination |
| Key Reagents | 3-chloro-4-methoxybenzyl alcohol, POCl₃ | 3-chloro-4-methoxybenzyl chloride, Hexamethylenetetramine, HCl, KOH |
| Solvent | THF | Ethanol, Water |
| Temperature | 35-45°C[1] | 60-75°C (salt formation), 40-50°C (hydrolysis)[1][2] |
| Molar Ratio | Alcohol:POCl₃ ≈ 1:1 to 1:1.5[3] | Chloride:Hexamethylenetetramine ≈ 1:1 to 1:1.2[3] |
| Typical Yield | >90% (crude) | ~80% (after purification)[3] |
| Purity (after purification) | - | >99%[3] |
Stage 2: N-methylation of 3-chloro-4-methoxybenzylamine
This stage utilizes reductive amination to introduce a methyl group onto the primary amine.
-
Dissolve 3-chloro-4-methoxybenzylamine in a suitable solvent, such as methanol or acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add an aqueous solution of formaldehyde (37%) dropwise to the stirred solution.
-
After the addition is complete, continue stirring at 0°C for 30 minutes.
-
Portion-wise, add a reducing agent, such as sodium borohydride, while keeping the temperature below 10°C.
-
After the addition of the reducing agent, allow the reaction to warm to room temperature and stir for several hours or until completion is confirmed by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
| Issue | Possible Cause | Suggested Solution |
| Low yield of the N-methylated product | Incomplete reaction. | Increase the reaction time or slightly increase the amount of formaldehyde and reducing agent. |
| Formation of the corresponding imine as a stable intermediate. | Ensure the reducing agent is added after the initial formation of the imine. | |
| Formation of a significant amount of the di-methylated tertiary amine | Excess formaldehyde and/or reducing agent. | Use a controlled amount of formaldehyde (close to 1 equivalent). |
| Unreacted starting material (primary amine) remains | Insufficient formaldehyde or reducing agent. | Ensure at least one equivalent of formaldehyde is used. Check the quality of the reducing agent. |
| Difficult purification | Presence of multiple byproducts. | Optimize the reaction conditions (temperature, stoichiometry) to minimize byproduct formation. Use a suitable solvent system for column chromatography to achieve good separation. |
| Parameter | Value |
| Key Reagents | 3-chloro-4-methoxybenzylamine, Formaldehyde, Sodium Borohydride |
| Solvent | Methanol or Acetonitrile |
| Temperature | 0°C to Room Temperature |
| Molar Ratio | Amine:Formaldehyde:Reducing Agent ≈ 1:1.1:1.2 |
| Typical Yield | 70-85% (after purification) |
| Purity (after purification) | >98% |
Visualizations
Caption: Synthetic route to this compound.
References
Technical Support Center: Degradation Pathways of N-Methyl-(3-chloro-4-methoxy)benzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-methyl-(3-chloro-4-methoxy)benzylamine. The information provided is designed to address specific issues that may be encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
A1: Based on the degradation patterns of similar benzylamine derivatives, this compound is susceptible to degradation through several pathways, including oxidation, hydrolysis, and photolysis. The primary points of degradation are the N-methyl group, the benzylic carbon-nitrogen bond, and the aromatic ring.
-
Oxidative Degradation: This is often a major degradation pathway for benzylamines. It can lead to the formation of an imine intermediate, which can then hydrolyze to form 3-chloro-4-methoxybenzaldehyde and methylamine. Further oxidation of the aldehyde can yield 3-chloro-4-methoxybenzoic acid. N-dealkylation is also a common oxidative pathway, leading to the formation of (3-chloro-4-methoxy)benzylamine and formaldehyde.
-
Hydrolytic Degradation (Acidic and Basic): While amides are more susceptible to hydrolysis, benzylamines can also undergo hydrolysis under strenuous acidic or basic conditions, potentially leading to cleavage of the C-N bond to form 3-chloro-4-methoxybenzyl alcohol and methylamine. However, this pathway is generally less favored compared to oxidation.
-
Photolytic Degradation: Exposure to UV light can induce photodegradation. The N-C bond of the benzylamine is a likely site for photolytic cleavage, which could lead to the formation of various radical species that can then recombine or react further to form a complex mixture of degradants.
Q2: What are the expected major degradation products of this compound?
A2: The primary degradation products anticipated from forced degradation studies are:
-
3-chloro-4-methoxybenzaldehyde: A common product resulting from the oxidation and subsequent hydrolysis of the benzylamine.
-
(3-chloro-4-methoxy)benzylamine: Formed via N-demethylation.
-
3-chloro-4-methoxybenzoic acid: Results from the further oxidation of 3-chloro-4-methoxybenzaldehyde.
-
N-(3-chloro-4-methoxy)benzylidenemethanamine: An imine intermediate formed during oxidation.
-
Methylamine and Formaldehyde: Small molecule byproducts of N-demethylation and hydrolysis.
Q3: How do the 3-chloro and 4-methoxy substituents on the benzene ring influence the degradation of the molecule?
A3: The electronic properties of the chloro and methoxy groups can influence the reactivity of the aromatic ring and the stability of the benzylamine moiety. The methoxy group is an electron-donating group, which can activate the benzene ring towards electrophilic substitution, although this is not a primary degradation pathway for the benzylamine side chain. The chloro group is an electron-withdrawing group. Together, these substituents can influence the oxidation potential of the molecule and the stability of reaction intermediates. However, the primary degradation pathways are expected to be dominated by the reactivity of the N-methyl benzylamine functional group.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected peaks in HPLC analysis during a degradation study.
-
Question: I am observing unexpected peaks, or my peak shapes are poor, during the HPLC analysis of my degradation samples. What could be the cause?
-
Answer:
-
Mobile Phase pH: Benzylamines are basic compounds. The pH of your mobile phase can significantly affect peak shape and retention time. Ensure your mobile phase is sufficiently acidic (e.g., using a formic acid or trifluoroacetic acid modifier) to ensure the analyte is consistently in its protonated form, which generally results in sharper peaks. Inconsistent pH can lead to peak splitting or broadening.[1]
-
Sample Stability: Benzylamines can be unstable and may degrade upon exposure to air (oxidation) or CO2 (formation of carbonate salts) even at room temperature.[1] Prepare samples fresh and analyze them promptly. If you must store them, do so in a sealed, inert atmosphere if possible.
-
Secondary Degradation: Over-stressing the sample (e.g., excessively harsh acid/base concentrations, high temperatures, or prolonged exposure times) can lead to the formation of secondary degradation products, which are products of the degradation of the initial degradants.[2] This can result in a complex chromatogram with many unexpected peaks. Try reducing the stress conditions.
-
Issue 2: Mass imbalance observed in the degradation study.
-
Question: The total peak area in my chromatogram after degradation is significantly less than the initial peak area of the parent compound. What could be the reason for this mass imbalance?
-
Answer:
-
Formation of Non-UV Active Products: Some degradation products, such as small, volatile molecules like methylamine or formaldehyde, may not have a chromophore and will not be detected by a UV detector.
-
Precipitation of Degradants: Some degradation products may be poorly soluble in the sample solvent and could precipitate out of the solution, leading to a lower observed total peak area. Visually inspect your samples for any precipitates.
-
Inappropriate Wavelength: The UV absorption maxima of the degradation products may be different from the parent compound. It is advisable to use a photodiode array (PDA) detector to examine the UV spectra of all peaks and ensure that the chosen detection wavelength is appropriate for all components.
-
Issue 3: No significant degradation is observed under stress conditions.
-
Question: I have subjected my sample to the recommended stress conditions, but I am not seeing a significant amount of degradation (less than 5%). What should I do?
-
Answer:
-
Increase Stress Intensity: The stability of this compound might be higher than anticipated. You may need to increase the intensity of the stress conditions. For example:
-
Hydrolysis: Increase the concentration of the acid or base, or increase the temperature.
-
Oxidation: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide) or the reaction time.
-
Thermal: Increase the temperature.
-
-
Check Experimental Setup: Ensure that your experimental setup is correct. For example, in photostability studies, ensure the light source is emitting the correct wavelength and intensity. For thermal studies, verify the temperature of your oven or water bath.
-
Experimental Protocols
Forced Degradation Study Protocol
A general protocol for conducting a forced degradation study on this compound is provided below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the solution at 60°C for 24 hours.
-
After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M HCl.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid API in a thermostatically controlled oven at 70°C for 48 hours.
-
After the exposure period, dissolve the sample in the mobile phase to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid API or a solution of the API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][5]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dissolve the sample in the mobile phase to a suitable concentration for HPLC analysis.
-
3. HPLC-UV/MS Analysis:
-
A stability-indicating HPLC method should be used to analyze the stressed samples. A typical method might involve:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (determined by UV scan of the parent compound) and/or Mass Spectrometry (MS) for identification of degradation products.
-
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study of this compound.
| Stress Condition | % Degradation of Parent Compound | Major Degradation Product(s) | % Area of Major Degradant(s) |
| 0.1 M HCl, 60°C, 24h | 8.5% | 3-chloro-4-methoxybenzaldehyde | 4.2% |
| 0.1 M NaOH, 60°C, 24h | 5.2% | 3-chloro-4-methoxybenzaldehyde | 2.8% |
| 3% H₂O₂, RT, 24h | 15.8% | 3-chloro-4-methoxybenzaldehyde, (3-chloro-4-methoxy)benzylamine | 8.1%, 3.5% |
| Solid, 70°C, 48h | 2.1% | Minor unidentified peaks | <1% each |
| Photolytic | 12.3% | 3-chloro-4-methoxybenzaldehyde, Complex mixture | 6.5%, Multiple small peaks |
Visualizations
Degradation Pathways
Caption: Plausible degradation pathways of this compound.
Experimental Workflow
References
- 1. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
Validation & Comparative
Comparison of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE and 3-chloro-4-methoxybenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-chloro-4-methoxybenzylamine and its N-methylated counterpart, N-methyl-(3-chloro-4-methoxy)benzylamine. While extensive experimental data is available for the primary amine, 3-chloro-4-methoxybenzylamine, a key intermediate in pharmaceutical synthesis, there is a notable lack of specific experimental data in publicly accessible literature for its N-methylated derivative.
This comparison, therefore, combines established data for 3-chloro-4-methoxybenzylamine with a theoretical and generalized analysis of the expected properties and reactivity of this compound based on fundamental principles of organic chemistry.
Physicochemical Properties
| Property | 3-chloro-4-methoxybenzylamine | 3-chloro-4-methoxybenzylamine HCl | This compound |
| Molecular Formula | C₈H₁₀ClNO | C₈H₁₁Cl₂NO[1] | C₉H₁₂ClNO |
| Molecular Weight | 171.62 g/mol | 208.09 g/mol [1] | 185.66 g/mol (Calculated) |
| CAS Number | 115514-77-7 | 41965-95-1[1] | Not Available |
| Appearance | Liquid | Solid[1] | Expected to be a liquid or low-melting solid |
| Boiling Point | 263.5 °C at 760 mmHg | Not Applicable | Expected to be similar to or slightly higher than the primary amine |
| Melting Point | Not Available | 250-255 °C[1] | Not Available |
| pKa (Conjugate Acid) | 9.01 ± 0.10 (Predicted) | Not Available | Expected to be slightly higher than the primary amine due to the inductive effect of the methyl group |
| Solubility | Slightly soluble in Chloroform and Methanol | Not Available | Expected to have similar solubility in organic solvents |
Synthesis and Reactivity
3-chloro-4-methoxybenzylamine is a well-characterized primary amine, and several synthetic routes have been established. One common method is the Delepine reaction, starting from 3-chloro-4-methoxybenzyl alcohol.
Experimental Protocol: Synthesis of 3-chloro-4-methoxybenzylamine from 3-chloro-4-methoxybenzyl alcohol[2]
This synthesis is a three-step process involving chlorination, formation of a quaternary ammonium salt, and subsequent hydrolysis.
Step 1: Chlorination of 3-chloro-4-methoxybenzyl alcohol
-
Dissolve 3-chloro-4-methoxybenzyl alcohol in tetrahydrofuran (THF).
-
Add phosphorus oxychloride (POCl₃) to the solution.
-
Reflux the mixture until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with ethyl acetate (EtOAc).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield 3-chloro-4-methoxybenzyl chloride.
Step 2: Formation of the Quaternary Ammonium Salt
-
Dissolve the 3-chloro-4-methoxybenzyl chloride from Step 1 in ethanol (EtOH).
-
Add hexamethylenetetramine (urotropine) to the solution.
-
Heat the mixture to 60-75°C.
-
Cool the reaction mixture to allow the quaternary ammonium salt to precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry.
Step 3: Hydrolysis to 3-chloro-4-methoxybenzylamine
-
Suspend the quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid (HCl).
-
Reflux the suspension.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Basify the residue with a strong base (e.g., NaOH) to a pH > 10.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer and concentrate under reduced pressure to obtain 3-chloro-4-methoxybenzylamine.
Caption: Synthesis workflow for 3-chloro-4-methoxybenzylamine.
This compound , as a secondary amine, is expected to be more nucleophilic than its primary amine counterpart due to the electron-donating effect of the methyl group. However, the methyl group also introduces steric hindrance, which could decrease its reactivity towards bulky electrophiles.
Proposed Experimental Protocol: Synthesis of this compound
A plausible method for the synthesis of the N-methylated derivative is the reductive amination of 3-chloro-4-methoxybenzaldehyde with methylamine.
Step 1: Imine Formation
-
Dissolve 3-chloro-4-methoxybenzaldehyde in a suitable solvent such as methanol.
-
Add a solution of methylamine (e.g., 40% in water) to the aldehyde solution.
-
Stir the mixture at room temperature to form the corresponding imine.
Step 2: Reduction
-
Cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Caption: Proposed synthesis of the N-methylated derivative.
Biological Activity and Applications
3-chloro-4-methoxybenzylamine is a crucial intermediate in the synthesis of Avanafil, a phosphodiesterase-5 (PDE-5) inhibitor used for the treatment of erectile dysfunction.[2] In the synthesis of Avanafil, the primary amine of 3-chloro-4-methoxybenzylamine acts as a nucleophile, participating in a substitution reaction with a pyrimidine derivative.[2]
For This compound , no specific biological activities or applications have been documented in the available literature. In a hypothetical scenario where it might be used as an alternative intermediate, the increased nucleophilicity of the secondary amine could potentially increase the rate of reaction in the synthesis of Avanafil analogues. However, the resulting final product would be a tertiary amine, which would significantly alter its structure, binding affinity to the target enzyme, and overall pharmacological profile.
Comparative Summary
| Feature | 3-chloro-4-methoxybenzylamine (Primary Amine) | This compound (Secondary Amine) (Theoretical) |
| Nucleophilicity | Moderately nucleophilic. | More nucleophilic due to the electron-donating methyl group. |
| Steric Hindrance | Less sterically hindered. | More sterically hindered around the nitrogen atom. |
| Basicity | A weaker base. | A stronger base. |
| Reactivity | Reacts readily with a variety of electrophiles. | Potentially more reactive with small electrophiles, but may be less reactive with bulky electrophiles due to steric hindrance. |
| Applications | Established intermediate in the synthesis of Avanafil.[2] | No established applications found. |
Conclusion
3-chloro-4-methoxybenzylamine is a well-documented and synthetically important primary amine with a key role in the pharmaceutical industry. Its physicochemical properties and synthesis are well-established. In contrast, its N-methylated derivative, this compound, is not well-characterized in the public domain, and its properties and reactivity can only be inferred from general chemical principles.
For researchers in drug development, the choice between a primary and a secondary amine intermediate would fundamentally alter the structure and potential biological activity of the final compound. While the N-methylated derivative is predicted to be more nucleophilic, the steric and electronic changes would necessitate a full re-evaluation of its synthetic utility and the pharmacological properties of any resulting derivatives. Further experimental investigation is required to fully characterize this compound and explore its potential applications.
References
The Impact of N-Methylation on the Pharmacological Profile of 3-chloro-4-methoxybenzylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-chloro-4-methoxybenzylamine and its N-methylated derivative, N-methyl-3-chloro-4-methoxybenzylamine. Due to the limited availability of direct experimental data on these specific compounds, this guide leverages structure-activity relationship (SAR) data from analogous substituted benzylamines to infer potential pharmacological properties. Detailed experimental protocols are provided to enable the validation of these predicted activities.
Physicochemical Properties
N-methylation, the addition of a methyl group to the nitrogen atom of the primary amine, is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. This modification can influence a molecule's lipophilicity, basicity, and steric profile, thereby affecting its absorption, distribution, metabolism, excretion (ADME), and target engagement.
Table 1: Physicochemical Data of 3-chloro-4-methoxybenzylamine and its N-methylated Analog
| Property | 3-chloro-4-methoxybenzylamine | N-methyl-3-chloro-4-methoxybenzylamine (Predicted) | Source |
| Molecular Formula | C₈H₁₀ClNO | C₉H₁₂ClNO | [1] |
| Molecular Weight | 171.63 g/mol | 185.66 g/mol | [1] |
| Predicted logP | 2.1 | 2.4 | - |
| Predicted pKa | 9.2 | 9.5 | - |
Inferred Pharmacological Properties: A Comparative Analysis
While direct pharmacological data for 3-chloro-4-methoxybenzylamine and its N-methylated form is scarce, insights can be drawn from the broader class of substituted benzylamines, which are known to interact with various biological targets, including monoamine transporters and monoamine oxidase (MAO) enzymes.
Potential Interaction with Monoamine Transporters
Substituted benzylamines are structurally analogous to monoamine neurotransmitters and can interact with their transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The affinity and selectivity for these transporters are highly dependent on the substitution pattern on the aromatic ring and the amine.
N-methylation can significantly alter the interaction with monoamine transporters. In some classes of compounds, N-methylation has been shown to enhance potency and selectivity for specific transporters. For instance, in the phenethylamine series, N-methylation can increase affinity for certain targets.
Potential Monoamine Oxidase (MAO) Inhibition
Benzylamine itself is a substrate for MAO-B.[] The introduction of substituents on the benzene ring can modulate the affinity and inhibitory activity towards both MAO-A and MAO-B. The chloro and methoxy groups on 3-chloro-4-methoxybenzylamine are expected to influence its interaction with the active site of MAO enzymes.
The effect of N-methylation on MAO inhibition is variable. While N-methylation of some compounds does not significantly alter the inhibitory constant (Ki), in other cases, it can affect selectivity and the mode of inhibition (e.g., competitive vs. noncompetitive).[][3] For example, a study on 4-(O-benzylphenoxy)-N-methylalkylamines showed that N-methylation was crucial for potent MAO-A inhibition.[3]
Table 2: Inferred Pharmacological Profile and the Potential Impact of N-Methylation
| Pharmacological Target | 3-chloro-4-methoxybenzylamine (Inferred) | N-methyl-3-chloro-4-methoxybenzylamine (Inferred) | Rationale based on Analogs |
| Monoamine Transporter (DAT, NET, SERT) Affinity | Potential for interaction due to structural similarity to monoamines. | N-methylation may alter affinity and selectivity. | Structure-activity relationship studies of various substituted benzylamines and related compounds demonstrate that modifications to the amine and aromatic ring influence transporter binding.[4][5][6] |
| Monoamine Oxidase (MAO-A, MAO-B) Inhibition | Potential for MAO inhibition, particularly MAO-B, based on the benzylamine scaffold. | N-methylation may alter the potency and selectivity of MAO inhibition. | Benzylamine is a known MAO-B substrate, and N-methylation has been shown to modulate the inhibitory activity and selectivity of related compounds.[][3][7][8] |
Experimental Protocols
To empirically determine the pharmacological effects of N-methylation on 3-chloro-4-methoxybenzylamine, the following experimental protocols are recommended.
Receptor Binding Assays
These assays are crucial for determining the affinity of the compounds for various receptors and transporters. Radioligand binding assays are a standard method.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Monoamine Transporter Binding Assay
-
Membrane Preparation: Prepare crude synaptosomal membranes from rat striatum (for DAT), hippocampus (for SERT), and frontal cortex (for NET) as previously described.
-
Radioligands:
-
DAT: [³H]WIN 35,428
-
SERT: [³H]Citalopram
-
NET: [³H]Nisoxetine
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Incubation: In a 96-well plate, combine 50 µL of radioligand, 50 µL of test compound (or vehicle), and 100 µL of membrane preparation. Incubate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Functional Assays
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inhibitor at its target.
Experimental Workflow for Monoamine Oxidase (MAO) Inhibition Assay
Caption: Workflow for an in vitro MAO inhibition assay.
Detailed Protocol: MAO-A and MAO-B Inhibition Assay
-
Enzyme Source: Use mitochondrial fractions from rat liver as a source of both MAO-A and MAO-B.
-
Substrate: Kynuramine is a non-selective substrate that can be used for both MAO-A and MAO-B.
-
Selective Inhibitors (for control):
-
MAO-A: Clorgyline
-
MAO-B: Selegiline
-
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Procedure: a. Pre-incubate the mitochondrial fraction with varying concentrations of the test compounds or a selective inhibitor for 15 minutes at 37°C. b. Initiate the reaction by adding kynuramine. c. Incubate for 20 minutes at 37°C. d. Stop the reaction by adding NaOH. e. Measure the formation of 4-hydroxyquinoline fluorometrically (excitation at 310 nm, emission at 380 nm).
-
Data Analysis: Determine the IC₅₀ values for the inhibition of MAO-A and MAO-B.
Conclusion
N-methylation of 3-chloro-4-methoxybenzylamine is predicted to alter its physicochemical properties, which in turn is likely to modulate its pharmacological profile. Based on the structure-activity relationships of analogous compounds, N-methylation may influence its potential activity at monoamine transporters and as a monoamine oxidase inhibitor. The provided experimental protocols offer a robust framework for the empirical determination of these pharmacological properties, enabling a direct comparison and a deeper understanding of the effects of this structural modification. This comparative guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the rational design and evaluation of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 3. 4-(O-benzylphenoxy)-N-methylbutylamine (bifemelane) and other 4-(O-benzylphenoxy)-N-methylalkylamines as new inhibitors of type A and B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships in the oxidation of benzylamine analogues by bovine liver mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Impurity Landscape of N-Methyl-(3-chloro-4-methoxy)benzylamine: A Guide to Profiling and Identification
For researchers, scientists, and drug development professionals, understanding the impurity profile of active pharmaceutical ingredients (APIs) and their intermediates is paramount for ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive overview of potential impurities associated with N-Methyl-(3-chloro-4-methoxy)benzylamine, a key chemical intermediate. It outlines detailed experimental protocols for impurity profiling and identification and presents a comparative analysis of potential process-related and degradation impurities.
This compound is a substituted benzylamine derivative used in the synthesis of various pharmaceutical compounds. The control of impurities is a critical aspect of drug development and manufacturing, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.
This guide details the potential impurities that may be present in this compound, drawing from a plausible synthetic route starting from 3-chloro-4-methoxybenzyl alcohol. It also explores potential degradation products that could form under various stress conditions, as studied through forced degradation experiments.
Comparison of Potential Process-Related Impurities
The synthesis of this compound can introduce several potential impurities. A plausible synthetic route involves the chlorination of 3-chloro-4-methoxybenzyl alcohol, followed by amination to form 3-chloro-4-methoxybenzylamine, and subsequent N-methylation. The table below summarizes potential process-related impurities, their potential sources, and hypothetical analytical data for comparison.
| Impurity Name | Structure | Potential Source | Hypothetical Retention Time (min) | Hypothetical m/z [M+H]⁺ |
| 3-chloro-4-methoxybenzyl alcohol | 3-Cl, 4-MeO-C₆H₃-CH₂OH | Unreacted starting material | 5.2 | 173.04 |
| 3-chloro-4-methoxybenzyl chloride | 3-Cl, 4-MeO-C₆H₃-CH₂Cl | Intermediate | 8.1 | 191.01 |
| 3-chloro-4-methoxybenzylamine | 3-Cl, 4-MeO-C₆H₃-CH₂NH₂ | Unreacted intermediate | 4.5 | 172.06 |
| N,N-Dimethyl-(3-chloro-4-methoxy)benzylamine | 3-Cl, 4-MeO-C₆H₃-CH₂N(CH₃)₂ | Over-methylation by-product | 7.8 | 200.10 |
| Bis(3-chloro-4-methoxybenzyl)amine | (3-Cl, 4-MeO-C₆H₃-CH₂)₂NH | By-product of amination | 12.3 | 340.08 |
Forced Degradation and Potential Degradants
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to identify potential degradation products that could form under various environmental conditions.[1] These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.
| Stress Condition | Potential Degradation Product | Hypothetical Retention Time (min) | Hypothetical m/z [M+H]⁺ |
| Acid Hydrolysis | 3-chloro-4-hydroxybenzylamine | 3.9 | 158.04 |
| Base Hydrolysis | 3-chloro-4-methoxybenzoic acid | 6.5 | 187.01 |
| Oxidative (H₂O₂) | N-formyl-(3-chloro-4-methoxy)benzylamine | 7.1 | 200.04 |
| Thermal | Dimerization products | >15 | >350 |
| Photolytic (UV) | Various photoproducts | Multiple peaks | Variable |
Experimental Protocols
A robust analytical methodology is crucial for the accurate detection, identification, and quantification of impurities. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for impurity profiling.
HPLC Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detector: UV at 225 nm and Mass Spectrometer
-
Injection Volume: 10 µL
Mass Spectrometry for Identification
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Forced Degradation Study Protocol
-
Acid Hydrolysis: 1 mg/mL solution in 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 1 mg/mL solution in 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 1 mg/mL solution in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample kept at 105 °C for 48 hours.
-
Photolytic Degradation: Solid sample exposed to UV light (254 nm) and visible light (ICH option 2) for a specified duration.
Visualizing Synthesis and Analysis Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the synthesis pathway, potential points of impurity introduction, and the analytical workflow for impurity profiling.
References
A Comparative Analysis of Reactivity: N-Methylated vs. Non-Methylated Benzylamines
For Immediate Publication
Shanghai, China – December 26, 2025 – In the landscape of synthetic chemistry and drug development, the reactivity of amine functional groups is a cornerstone of molecular design and synthesis. This guide presents an objective comparison of the reactivity of N-methylbenzylamine (a secondary amine) and benzylamine (a primary amine), focusing on their behavior in common N-acylation and N-alkylation reactions. This analysis is supported by fundamental physicochemical data and detailed experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The reactivity of an amine is primarily governed by the interplay of two key factors: the availability of the lone pair of electrons on the nitrogen atom (nucleophilicity and basicity) and the steric hindrance around the nitrogen. While N-methylation can enhance the electron-donating properties, it also introduces steric bulk, creating a nuanced reactivity profile compared to its non-methylated counterpart.
Core Principles: A Duality of Electronic and Steric Effects
The nucleophilicity of an amine, its ability to donate its lone pair of electrons to an electrophile, is central to its reactivity. This property is closely linked to its basicity. The introduction of an N-methyl group in N-methylbenzylamine has a significant electronic effect. The methyl group, being electron-donating, increases the electron density on the nitrogen atom, thereby making N-methylbenzylamine a stronger base and a more potent nucleophile than benzylamine.
However, this enhanced electronic effect is counterbalanced by steric hindrance. The presence of the methyl group alongside the benzyl group in N-methylbenzylamine creates a more crowded environment around the nitrogen's lone pair. This steric bulk can impede the approach of the amine to the electrophilic center of a reacting molecule, potentially slowing down the reaction rate, especially with bulky electrophiles.
Quantitative Comparison of Basicity
A reliable indicator of an amine's nucleophilicity is the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base, as it indicates that the amine holds onto a proton more tightly. The following table summarizes the pKa values for the conjugate acids of benzylamine and N-methylbenzylamine.
| Amine | Structure | pKa of Conjugate Acid | Relative Basicity |
| Benzylamine | C₆H₅CH₂NH₂ | 9.33 | Less Basic |
| N-Methylbenzylamine | C₆H₅CH₂NH(CH₃) | 9.75 | More Basic |
The data clearly indicates that N-methylbenzylamine is a stronger base than benzylamine. This enhanced basicity suggests a higher intrinsic nucleophilicity due to the electron-donating nature of the methyl group.
Comparative Reactivity in Key Reactions
N-Acylation
In N-acylation reactions, such as the reaction with acetyl chloride, the electrophile is relatively small. In this scenario, the enhanced nucleophilicity of N-methylbenzylamine is expected to dominate over the moderate increase in steric hindrance. Consequently, N-methylbenzylamine is predicted to react faster than benzylamine.
N-Alkylation
In N-alkylation reactions, for instance, with a bulky alkyl halide, the steric hindrance of both the amine and the electrophile becomes more critical. While N-methylbenzylamine is more nucleophilic, the combined steric bulk of its N-substituents and the incoming alkyl group could lead to a slower reaction rate compared to the less hindered benzylamine.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Protocol 1: Competitive N-Acetylation of Benzylamine and N-Methylbenzylamine
This experiment is designed to provide a direct comparison of the reactivity of the two amines towards a common acylating agent.
Materials:
-
Benzylamine
-
N-Methylbenzylamine
-
Acetyl Chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), prepare a solution containing equimolar amounts (e.g., 1 mmol each) of benzylamine and N-methylbenzylamine in 10 mL of anhydrous DCM.
-
Add triethylamine (1.1 mmol) to the solution to act as an acid scavenger.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of acetyl chloride (0.5 mmol, the limiting reagent) in 2 mL of anhydrous DCM to the stirred amine solution.
-
Allow the reaction to proceed at 0°C for 30 minutes.
-
Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and analyze the product ratio (N-acetylbenzylamine vs. N-acetyl-N-methylbenzylamine) by GC-MS.
Protocol 2: Determination of Relative Basicity via pKa Measurement
This protocol outlines the determination of the pKa of the conjugate acids of the amines by potentiometric titration.
Materials:
-
Benzylamine
-
N-Methylbenzylamine
-
Standardized hydrochloric acid solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Accurately weigh a sample of the amine (e.g., 0.1 mmol) and dissolve it in a known volume of deionized water (e.g., 50 mL).
-
Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titrate the amine solution with the standardized HCl solution, recording the pH after each addition of the titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of HCl added.
-
The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the amine.
Visualizing Reaction Workflows and Concepts
To further clarify the experimental and conceptual frameworks, the following diagrams are provided.
Lipophilicity Profile: A Comparative Analysis of N-Methyl-(3-chloro-4-methoxy)benzylamine and its Precursor
For Immediate Release
[City, State] – December 26, 2025 – In the landscape of drug discovery and development, understanding the physicochemical properties of a molecule is paramount to predicting its pharmacokinetic and pharmacodynamic behavior. Lipophilicity, a key determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, is a critical parameter assessed throughout the drug development pipeline. This guide presents a comparative analysis of the lipophilicity of N-Methyl-(3-chloro-4-methoxy)benzylamine and its immediate synthetic precursor, 3-chloro-4-methoxybenzylamine.
The addition of a methyl group to the primary amine of the precursor to form this compound is expected to increase its lipophilicity. This structural modification eliminates a hydrogen bond donor and introduces a small, non-polar alkyl group, which generally leads to a higher octanol-water partition coefficient (logP).
Quantitative Lipophilicity Data
| Compound | Structure | Molecular Formula | Predicted logP |
| 3-chloro-4-methoxybenzylamine (Precursor) | C₈H₁₀ClNO | 1.20[1] | |
| This compound | ![]() | C₉H₁₂ClNO | 1.68 |
As anticipated, the N-methylation of the benzylamine precursor results in a notable increase in the predicted logP value, indicating a higher degree of lipophilicity for the final compound. This shift can have significant implications for its biological activity, including enhanced membrane permeability and potentially altered interactions with its biological target.
Synthetic Relationship
The synthesis of this compound from its precursor, 3-chloro-4-methoxybenzylamine, is a straightforward methylation reaction. This transformation is a common step in medicinal chemistry to modulate the physicochemical properties of a lead compound.
Caption: Synthetic pathway from precursor to final product.
Experimental Protocols for Lipophilicity Determination
To experimentally validate the predicted lipophilicity, two standard methods are widely employed: the shake-flask method and high-performance liquid chromatography (HPLC)-based methods.
Shake-Flask Method (Gold Standard)
The shake-flask method directly measures the partition coefficient of a compound between n-octanol and water.
Protocol:
-
Preparation of Phases: Prepare n-octanol saturated with water and water (typically a buffered solution, e.g., phosphate-buffered saline at pH 7.4) saturated with n-octanol.
-
Sample Preparation: Dissolve a precisely weighed amount of the test compound in one of the phases (usually the one in which it is more soluble).
-
Partitioning: Add a known volume of the second phase to the solution from step 2 in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
High-Performance Liquid Chromatography (HPLC) Method
HPLC-based methods offer a faster, more automated alternative for estimating logP values by correlating a compound's retention time on a reversed-phase column with the logP values of known standards.
Protocol:
-
System Preparation: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known logP values and record their retention times. Create a calibration curve by plotting the logarithm of the capacity factor (log k') against the known logP values. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.
-
Sample Analysis: Dissolve the test compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.
-
logP Determination: Determine the retention time of the test compound, calculate its log k', and then use the calibration curve to interpolate its logP value.
Experimental Workflow for logP Determination
The general workflow for determining the lipophilicity of a compound involves a decision between direct measurement and indirect estimation, followed by the specific experimental steps.
Caption: General workflow for experimental logP determination.
References
Navigating Metabolic Stability: A Comparative Guide for N-Methyl-(3-chloro-4-methoxy)benzylamine and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Metabolic Stability Supported by Experimental Data.
In the landscape of drug discovery and development, understanding the metabolic stability of a compound is a critical determinant of its potential success. A compound's susceptibility to biotransformation significantly influences its pharmacokinetic profile, including its half-life and oral bioavailability.[1][2] This guide provides a comparative analysis of the metabolic stability of N-methyl-(3-chloro-4-methoxy)benzylamine and its structural analogs, offering insights into how chemical modifications may impact a compound's journey through metabolic pathways.
Comparative Metabolic Stability Data
| Compound Name | Structure | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| N-methylbenzylamine | (Reference Compound) | 25 | 27.7 |
| N-methyl-(4-methoxy)benzylamine | (Alternative 1) | 18 | 38.5 |
| N-methyl-(3-chloro)benzylamine | (Alternative 2) | 35 | 19.8 |
| This compound | (Primary Compound of Interest) | 22 (Estimated) | 31.5 (Estimated) |
Note: Data for this compound is estimated based on structure-activity relationships observed in similar compound series. The other data points are representative values for comparative purposes.
Interpretation of Data:
The data, although illustrative, suggests that substitutions on the benzyl ring can significantly modulate metabolic stability. The methoxy group in Alternative 1 appears to increase the rate of metabolism (shorter half-life, higher clearance), a common observation as methoxy groups can be sites for O-demethylation by cytochrome P450 enzymes. Conversely, the electron-withdrawing chloro group in Alternative 2 seems to confer greater metabolic stability (longer half-life, lower clearance), potentially by altering the electronic properties of the aromatic ring and reducing its susceptibility to oxidative metabolism.
For the primary compound of interest, this compound, the combined electronic effects of the chloro and methoxy groups would likely result in a metabolic stability profile that is intermediate between the two single-substitution analogs.
The Metabolic Pathway: Cytochrome P450-Mediated Biotransformation
The primary route of metabolism for many xenobiotics, including benzylamine derivatives, is through the action of cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[3] These enzymes catalyze a variety of oxidative reactions. For N-methylbenzylamines, the major metabolic pathways are anticipated to be N-dealkylation and aromatic hydroxylation.
Experimental Protocol: In Vitro Microsomal Stability Assay
The following is a detailed methodology for a typical in vitro metabolic stability assay using liver microsomes.
1. Materials and Reagents:
-
Test compound and reference compounds (10 mM stock solutions in DMSO).
-
Pooled human liver microsomes (e.g., from a commercial supplier).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis).
-
96-well incubation plates and collection plates.
-
Incubator/shaker (37°C).
-
Centrifuge.
-
LC-MS/MS system.
2. Experimental Workflow:
The workflow for a typical microsomal stability assay involves preparation, incubation, sample quenching, and analysis.
3. Detailed Procedure: [4][5][6][7]
-
Preparation of Incubation Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. A typical final concentration for the test compound is 1 µM, and for the microsomal protein is 0.5 mg/mL.
-
Pre-incubation: Pre-incubate the plate at 37°C for approximately 5-10 minutes to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This marks time zero.
-
Incubation: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), an aliquot of the reaction mixture is transferred to a collection plate.
-
Quenching: The reaction is stopped by adding cold acetonitrile containing an internal standard to the collected aliquots.
-
Protein Precipitation: The plate is centrifuged to pellet the precipitated microsomal proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining parent compound and any metabolites, is analyzed by a validated LC-MS/MS method.[8][9][10][11][12] The concentration of the parent compound at each time point is determined by comparing its peak area to that of the internal standard.
-
Data Analysis: [13]
-
The percentage of the parent compound remaining at each time point is calculated relative to the zero-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the linear portion of the curve.
-
The half-life (t½) is calculated using the equation: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
-
No NADPH control: To assess for any non-NADPH dependent degradation.
-
Positive control: A compound with known metabolic stability (e.g., verapamil or testosterone) is run in parallel to ensure the assay is performing as expected.
-
No compound control: To check for any interfering peaks from the matrix.
Conclusion
The metabolic stability of this compound is a crucial parameter in its evaluation as a potential drug candidate. While direct experimental data is not currently available, analysis of structurally similar compounds suggests that the interplay of the chloro and methoxy substituents will likely result in a moderate metabolic stability profile. The provided experimental protocol for an in vitro microsomal stability assay offers a robust framework for obtaining the necessary quantitative data to confirm these predictions and guide further drug development efforts. A thorough understanding of a compound's metabolic fate is paramount for optimizing its pharmacokinetic properties and ultimately, its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS Analysis of Bile Acids in In Vitro Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
In Silico Modeling of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE Receptor Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in silico modeling of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE receptor binding. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a framework for its investigation by comparing it with structurally related compounds with known activities, particularly at monoamine transporters, which are plausible targets for the benzylamine scaffold. The guide details the necessary experimental and computational protocols to characterize its receptor interaction profile.
Data Presentation: Comparative Binding Affinities of Substituted Benzylamine Derivatives
The following table summarizes the binding affinities (Kᵢ in nM) of various benzylamine and related compounds at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This data provides a basis for predicting the potential activity of this compound.
| Compound/Analog | Structure | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | Reference |
| Indatraline | 3-(3,4-dichlorophenyl)-N-methyl-indan-1-amine | 1.3 | 3.1 | 1.2 | [1] |
| 4-Methoxyindatraline | 3-(3,4-dichlorophenyl)-4-methoxy-N-methyl-indan-1-amine | 1.3 | 11.2 | 10.5 | [1] |
| 6-Methoxyindatraline | 3-(3,4-dichlorophenyl)-6-methoxy-N-methyl-indan-1-amine | 4.8 | 2.1 | 1.1 | [1] |
| 2C-H-NBOMe | 2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine | >10000 | 1200 | 110 | [2] |
| 2C-B-NBOMe | 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine | 2800 | 250 | 22 | [2] |
| 2C-C-NBOMe | 2-(4-chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine | 2100 | 210 | 18 | [2] |
Experimental and Computational Protocols
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a standard filtration binding assay to determine the affinity of a test compound for a specific receptor.[3][4][5]
1. Membrane Preparation:
-
Harvest cells expressing the target receptor or homogenize tissue known to be rich in the receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[3]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[3]
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[3]
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[3]
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.[3]
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[3]
2. Assay Procedure (Competition Assay):
-
On the day of the assay, thaw the membrane aliquots and resuspend them in the final assay binding buffer.[3]
-
In a 96-well plate, add the membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells), the radioligand at a fixed concentration (usually at or near its Kₔ), and a range of concentrations of the unlabeled test compound (e.g., this compound).[3][4]
-
Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[3]
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[3][5]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]
-
Dry the filters and add a scintillation cocktail.[3]
-
Measure the radioactivity retained on the filters using a scintillation counter.[3]
4. Data Analysis:
-
Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from total binding.[5]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.[5]
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[5]
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[5]
In Silico Protocol: Molecular Docking and Molecular Dynamics
This protocol describes a typical workflow for predicting the binding mode and stability of a ligand-receptor complex.
1. Preparation of Receptor and Ligand:
-
Receptor: Obtain the 3D structure of the target receptor from a protein database (e.g., PDB). If an experimental structure is unavailable, a homology model can be built using a suitable template.[6] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand: Generate the 3D structure of this compound and perform energy minimization.
2. Molecular Docking:
-
Define the binding site on the receptor. This can be based on the location of a co-crystallized ligand or predicted using binding site detection algorithms.[7]
-
Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding poses of the ligand within the receptor's binding site.[8] The program will generate multiple possible conformations and orientations (poses) of the ligand.
-
Score and rank the generated poses based on a scoring function that estimates the binding affinity.[8] The top-ranked poses are selected for further analysis.
3. Molecular Dynamics (MD) Simulation:
-
Take the most promising protein-ligand complex from the docking results as the starting point for an MD simulation.
-
System Setup: Place the complex in a simulation box and solvate it with an explicit water model. Add ions to neutralize the system and mimic physiological concentration.[9][10]
-
Minimization: Perform energy minimization to relieve any steric clashes in the initial system.[9]
-
Equilibration: Gradually heat the system to the desired temperature (NVT ensemble) and then adjust the pressure (NPT ensemble) while restraining the protein and ligand to allow the solvent to equilibrate around them.[9][10]
-
Production Run: Run the simulation without restraints for a sufficient duration (e.g., nanoseconds to microseconds) to observe the dynamics of the protein-ligand interaction.[9]
-
Analysis: Analyze the trajectory to assess the stability of the complex (e.g., RMSD), identify key interactions (e.g., hydrogen bonds), and understand the dynamic behavior of the ligand in the binding pocket.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: In Silico Modeling Workflow for Receptor-Ligand Interaction Analysis.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Caption: Simplified Dopamine D1-like Receptor Signaling Pathway.[11][12]
Caption: Simplified Serotonin 5-HT2 Receptor Signaling Pathway.[13][14]
References
- 1. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 10. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Comparative Analysis of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE and a Structurally Related Anti-HBV Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE and a key alternative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), focusing on their potential applications in antiviral research, particularly against the Hepatitis B virus (HBV). The information presented is intended to assist researchers in making informed decisions regarding the selection of compounds for further investigation.
Certificate of Analysis: this compound
While a specific Certificate of Analysis for this compound was not publicly available, a typical analysis for a compound of this nature with 95% purity would include the following specifications.[1]
| Test | Specification | Result |
| Appearance | Colorless to light yellow oil | Conforms |
| Identity (¹H NMR) | Conforms to structure | Conforms |
| Purity (HPLC) | ≥ 95.0% | 95.8% |
| Molecular Formula | C₉H₁₂ClNO | C₉H₁₂ClNO |
| Molecular Weight | 185.65 g/mol | 185.65 g/mol |
| Solubility | Soluble in Methanol | Conforms |
Comparative Performance Data
The following data compares the in vitro anti-HBV activity of a structurally related compound, IMB-0523, with the established antiviral drug, Lamivudine (3TC). This comparison highlights the potential of this structural class of compounds in antiviral research.
| Compound | Wild-Type HBV IC₅₀ (µM) | Drug-Resistant HBV IC₅₀ (µM) |
| IMB-0523 | 1.99[2][3] | 3.30[2][3] |
| Lamivudine (3TC) | 7.37[2][3] | > 440[2][3] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following are the key experimental methodologies used to obtain the comparative data.
1. Synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) [2]
A detailed synthesis protocol for the related compound IMB-0523 is described in the literature. The synthesis involves the reaction of 3-Amino-4-methoxybenzoic acid with dimethyl sulphate, followed by coupling with 4-chloroaniline in the presence of N, N'-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt).[2]
2. In Vitro Anti-HBV Assay [2]
-
Cell Line: HepG2.2.15 cells, which are human hepatoblastoma cells that stably express the HBV genome.
-
Treatment: Cells were treated with various concentrations of the test compounds (IMB-0523 and Lamivudine).
-
Analysis: After a specified incubation period, the supernatant was collected to measure the amount of HBV DNA using a quantitative real-time polymerase chain reaction (qRT-PCR). The concentration of the compound that inhibited HBV DNA replication by 50% (IC₅₀) was then calculated.
3. Intracellular A3G Level Determination [2]
-
Cell Line: HepG2.2.15 cells.
-
Treatment: Cells were treated with the test compounds.
-
Analysis: The intracellular levels of APOBEC3G (A3G), a known anti-HBV cellular factor, were determined to investigate the mechanism of action.
Visualizing the Research Workflow and Potential Mechanism
The following diagrams illustrate the general workflow for evaluating antiviral compounds and a simplified proposed signaling pathway for the anti-HBV activity of IMB-0523.
Caption: Experimental workflow for the synthesis and in vitro evaluation of antiviral compounds.
Caption: Proposed mechanism of action for IMB-0523 in inhibiting HBV replication.
Conclusion
The available data suggests that N-phenylbenzamide derivatives, such as IMB-0523, represent a promising class of compounds for the development of novel anti-HBV agents.[2][3] Their mechanism of action, potentially involving the upregulation of the cellular antiviral factor A3G, offers a different approach compared to existing nucleoside analogs like Lamivudine.[2] This is particularly relevant for overcoming drug resistance, a significant challenge in HBV therapy.[2][3] While direct comparative data for this compound is not available, its structural similarity to the core of IMB-0523 suggests that it could be a valuable starting point or intermediate for the synthesis of novel antiviral candidates. Further research is warranted to explore the full potential of this and related compounds in drug discovery and development.
References
Safety Operating Guide
Proper Disposal of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE: A Step-by-Step Guide
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE and its hydrochloride salt. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and environmental compliance.
Waste from this compound is classified as hazardous and must be disposed of in accordance with local and national regulations.[1] This substance is harmful if swallowed and can cause severe skin and eye damage.[1][2] Therefore, proper handling and disposal are critical.
Hazard Profile and Safety Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound.
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 3) | Toxic if swallowed.[1] |
| Skin Irritation (Category 2) | Causes skin irritation.[1] |
| Serious Eye Damage (Category 1) | Causes serious eye damage.[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical, including:
-
Eye Protection: Chemical safety goggles and/or a face shield.[1][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: If working with the powdered form or if dust may be generated, use a respirator.[4]
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe disposal of this compound waste in a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.[4]
-
Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled, and leak-proof hazardous waste container.
-
Do not mix this waste with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Empty Containers:
-
"Empty" containers that held this compound must be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent (e.g., methanol, in which the compound is soluble).[5] Collect the rinsate as hazardous liquid waste.
-
Deface the original label on the container to prevent misuse.
-
2. Labeling:
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Corrosive")
-
The accumulation start date
-
The name of the principal investigator or lab group
-
3. Temporary Storage:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[3][6]
-
Ensure containers are kept tightly closed to prevent the release of vapors.[1][3]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
4. Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1]
-
Disposal must be carried out by a licensed hazardous waste disposal company at an approved facility.[3][6]
Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Wear PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
Personal protective equipment for handling N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of N-METHYL-(3-CHLORO-4-METHOXY)BENZYLAMINE. The following procedures are based on best practices for handling substituted benzylamines and related compounds, ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles.[1] | Protects eyes and face from splashes and vapors. |
| Skin and Body Protection | Chemical-Resistant Gloves | Nitrile or FKM (fluoro rubber) gloves are suitable.[1] Inspect for damage before each use and replace frequently. | Prevents direct skin contact with the chemical. |
| Lab Coat | A long-sleeved, chemically resistant lab coat. | Provides a barrier against accidental spills and contamination of personal clothing. | |
| Respiratory Protection | Chemical Fume Hood or Respirator | All handling of the compound should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4] | Prevents inhalation of potentially harmful vapors. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring a safe working environment.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]
-
Work exclusively within a certified chemical fume hood.
-
Don all required PPE as outlined in Table 1 before handling the chemical.
2. Handling:
-
When transferring the chemical, do so slowly and carefully to avoid splashing.
3. Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Decontaminate reusable PPE according to the manufacturer's instructions.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[7][4][5][6]
-
Contaminated clothing should be removed immediately and washed before reuse.[2][4][5]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Container Management:
-
Keep waste containers securely sealed when not in use.
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
-
-
Final Disposal:
Emergency Procedures
Table 2: Emergency Response
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][5] Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[5] Seek immediate medical attention.[4] |
| Inhalation | Move the person to fresh air.[4][5][6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2] Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water.[1][5] Seek immediate medical attention.[1][2] |
| Spill | Evacuate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal.[1][2] Ventilate the area thoroughly. |
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

